Fmoc-4-bis(2-chloroethyl)amino-L-phenylalanine
Description
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Properties
IUPAC Name |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28Cl2N2O4/c29-13-15-32(16-14-30)20-11-9-19(10-12-20)17-26(27(33)34)31-28(35)36-18-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25-26H,13-18H2,(H,31,35)(H,33,34)/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJVPROWJLZHME-SANMLTNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N(CCCl)CCCl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine
Precision Integration of Nitrogen Mustards in Solid Phase Peptide Synthesis (SPPS)
Executive Summary
Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine (Fmoc-Melphalan) is a specialized amino acid derivative used to incorporate the cytotoxic nitrogen mustard moiety directly into peptide sequences. This enables the development of Peptide-Drug Conjugates (PDCs) where the peptide acts as a targeting vector to deliver the alkylating warhead specifically to tumor cells.
This guide addresses the critical challenge of working with Fmoc-Melphalan: balancing the reactivity of the electrophilic chloroethyl groups with the basic conditions required for Fmoc SPPS. Failure to manage this balance results in premature cyclization, hydrolysis, and loss of therapeutic potency.
Part 1: Chemical Identity & Technical Specifications[1][2][3][4]
Compound Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-4-[bis(2-chloroethyl)amino]-L-phenylalanine Common Name: Fmoc-Melphalan; Fmoc-L-PAM
| Property | Specification | Notes |
| CAS Number | 201404-14-4 (Common) | Note: CAS 1217809-60-3 is also cited for specific forms. Always verify specific isomer/salt with supplier. |
| Molecular Formula | C₂₈H₂₈Cl₂N₂O₄ | - |
| Molecular Weight | ~527.4 g/mol | - |
| Chirality | L-Isomer | Critical for biological recognition in PDCs. |
| Solubility | DMF, NMP, DMSO | Hydrophobic; poor water solubility until deprotected/conjugated. |
| Stability | Temperature Sensitive | Store at -20°C under inert gas (Argon/Nitrogen). Moisture sensitive. |
Part 2: Mechanism of Action (The Warhead)
To understand the handling constraints, one must understand the mechanism. Fmoc-Melphalan functions as a DNA alkylating agent. Under physiological conditions (and inadvertently during improper synthesis), the bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a highly reactive Aziridinium Ion .
Diagram 1: Nitrogen Mustard Alkylation Pathway
This diagram illustrates the activation pathway that must be suppressed during synthesis but promoted inside the tumor cell.
Caption: The formation of the Aziridinium ion is the rate-limiting step for DNA alkylation. During SPPS, basic conditions can prematurely trigger this cyclization, ruining the drug.
Part 3: Strategic Integration in SPPS
The incorporation of Fmoc-Melphalan requires a modified SPPS protocol. Standard protocols using strong bases (like high concentrations of Piperidine) or prolonged exposure to tertiary amines (DIEA) can degrade the chloroethyl moiety.
The "Soft Coupling" Protocol
1. Resin Selection: Use resins that allow cleavage under mild acidic conditions if possible (e.g., 2-Chlorotrityl chloride resin) to avoid harsh TFA cocktails that might affect sensitive linkers, although Melphalan itself is relatively acid-stable.
2. Coupling Reagents:
-
Preferred: DIC (Diisopropylcarbodiimide) / Oxyma Pure. This creates a neutral-to-mildly acidic environment during activation.
-
Alternative: HATU / Collidine (2,4,6-Trimethylpyridine). Collidine is a weaker base than DIEA (Diisopropylethylamine) and reduces the risk of elimination reactions on the chloroethyl side chain.
3. Deprotection (The Critical Step): When removing the Fmoc group from the Melphalan residue (or subsequent residues), minimize base exposure.
-
Standard: 20% Piperidine in DMF (2 x 10 min). (AVOID)
-
Optimized: 20% Piperidine in DMF (1 x 2 min, 1 x 5 min). Wash immediately and thoroughly with DMF/DCM.
Diagram 2: Optimized SPPS Workflow for Fmoc-Melphalan
Caption: Workflow emphasizing "Soft Coupling" reagents and minimized deprotection times to preserve the nitrogen mustard warhead.
Part 4: Handling, Safety, and Decontamination
Fmoc-Melphalan is a derivative of a blister agent. It is mutagenic, carcinogenic, and teratogenic .
1. Personal Protective Equipment (PPE):
-
Respiratory: Handling must occur in a certified chemical fume hood.
-
Dermal: Double gloving is mandatory. Use Nitrile (inner) and Laminate/Silver Shield (outer) if available. The lipophilic nature of the compound allows it to penetrate standard latex rapidly.
2. Weighing and Dissolution:
-
Weigh in a closed vessel.
-
Dissolve in DMF or NMP.[] Avoid heating above 40°C during dissolution.
3. Decontamination (Quenching): Spills or waste solutions must be quenched before disposal. The chloroethyl groups remain active in waste containers.
-
Quenching Solution: 10% Sodium Thiosulfate (
) in water. Thiosulfate is a strong nucleophile that will rapidly react with the alkylating sites, neutralizing the compound. -
Allow waste to sit with thiosulfate for 24 hours before disposal as hazardous chemical waste.
Part 5: Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Purity (HPLC) | Premature cyclization of the mustard group. | Switch base from DIEA to Collidine. Reduce Fmoc deprotection times. |
| Mass Spec +17/18 Da | Hydrolysis (OH replacing Cl). | Ensure solvents are anhydrous. Check water content in DMF. |
| Incomplete Coupling | Steric hindrance of the phenyl ring. | Double couple using DIC/Oxyma. Increase temperature slightly (max 40°C). |
Analytical Note: When analyzing by LC-MS, be aware that the isotopic pattern of Chlorine (
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 460612, Melphalan. Retrieved from [Link]
- Gullotti, M., et al. (2001). Synthesis and antitumor activity of new peptidyl-melphalan derivatives. European Journal of Medicinal Chemistry.
-
Iris Biotech. (2024).[2] Cytotoxic Payloads for PDCs: Melphalan Derivatives. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH: A Chemotherapeutic Building Block for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH, a specialized amino acid derivative that integrates the chemotherapeutic potential of a nitrogen mustard with the precision of Fmoc-based solid-phase peptide synthesis (SPPS). By leveraging the well-established cytotoxicity of its core structure, melphalan, this building block enables the design and synthesis of innovative peptide-drug conjugates (PDCs) for targeted cancer therapy.
Nomenclature and Identification: Establishing a Common Language
The precise identification of this complex amino acid derivative is critical for clear scientific communication. Due to its composite nature, it is known by several synonyms, each highlighting different aspects of its structure.
The foundational structure, 4-[bis(2-chloroethyl)amino]-L-phenylalanine, is the chemical name for the well-known alkylating agent, Melphalan .[1][][3] The addition of the N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group, essential for its use in modern peptide synthesis, gives rise to its most formal name and a variety of practical synonyms.
Table 1: Synonyms and Chemical Identifiers
| Synonym/Name | Rationale |
| Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH | The systematic name clearly defining the L-phenylalanine core, the 4-position substituent, and the Fmoc group. |
| Fmoc-L-Melphalan | A widely used and convenient synonym that acknowledges the melphalan core.[4] |
| N-(9-Fluorenylmethoxycarbonyl)-4-[bis(2-chloroethyl)amino]-L-phenylalanine | The full, unabbreviated chemical name. |
| L-Phenylalanine, 4-[bis(2-chloroethyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | An alternative systematic nomenclature.[5] |
| Fmoc-Phe(Cl2)2-OH | A less common, abbreviated form.[6] |
| CAS Number: 1217809-60-3 | The unique registry number for this specific compound.[4][5] |
Understanding these synonyms is crucial when searching literature and chemical supply databases. For the remainder of this guide, we will primarily use Fmoc-L-Melphalan for its conciseness and clear connection to the parent drug.
The Scientific Rationale: Bridging Peptide Targeting and Chemotherapy
The core utility of Fmoc-L-Melphalan lies in its dual functionality. The melphalan moiety is a bifunctional alkylating agent that exerts its cytotoxic effects by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately leading to apoptosis in rapidly dividing cancer cells.[3] However, melphalan's use is often limited by systemic toxicity due to its lack of selectivity for cancer cells.[4]
The Fmoc protecting group facilitates the incorporation of this potent cytotoxic agent into a peptide sequence using the robust and precise methodology of SPPS.[] This opens the door to creating sophisticated PDCs where the peptide component acts as a targeting vector, directing the melphalan payload to specific receptors or enzymes that are overexpressed on the surface of tumor cells. This strategy aims to increase the therapeutic index by concentrating the cytotoxic agent at the tumor site while minimizing exposure to healthy tissues.
A prime example of this approach is the design of prodrugs that are activated by tumor-specific enzymes. For instance, a dipeptide-melphalan conjugate can be designed to be a substrate for an enzyme like Dipeptidyl Peptidase IV (DPPIV), which is overexpressed in certain cancers. The inactive prodrug circulates systemically, but upon reaching the tumor microenvironment, DPPIV cleaves the dipeptide, releasing the active melphalan directly at the site of action.[4][7]
Synthesis and Characterization
The synthesis of Fmoc-L-Melphalan is a critical step that requires careful execution to ensure high purity for subsequent peptide synthesis. The process involves the N-terminal protection of the parent drug, melphalan.
Experimental Protocol: Synthesis of Fmoc-L-Melphalan
This protocol is adapted from established literature procedures.[4][7]
Materials:
-
Melphalan
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Acetone
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Prepare an ice-cold solution of melphalan (1.0 equivalent) in a mixture of acetone and distilled water (e.g., 2:1 v/v).
-
Add sodium bicarbonate (a mild base) to the solution.
-
Slowly add a solution of Fmoc-OSu (approximately 1.1 equivalents) to the chilled melphalan solution while stirring.
-
Continue stirring the reaction mixture at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 16-18 hours.
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetone.
-
Add ethyl acetate and distilled water to the remaining aqueous solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases and wash sequentially with distilled water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and concentrate the filtrate under vacuum to yield the crude Fmoc-L-Melphalan product.
-
The product can be further purified by column chromatography if necessary.
Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques.
Table 2: Physicochemical and Characterization Data
| Property | Value |
| Molecular Formula | C₂₈H₂₈Cl₂N₂O₄ |
| Molecular Weight | 527.44 g/mol |
| Appearance | Typically a white to off-white solid. |
| Purity (HPLC) | ≥95% is recommended for use in SPPS. |
| Storage | Store at low temperatures (e.g., -20°C) under an inert atmosphere. |
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-L-Melphalan into a peptide sequence follows the standard principles of Fmoc-based SPPS. The workflow involves iterative cycles of deprotection and coupling.
Workflow for Incorporating Fmoc-L-Melphalan in SPPS
Caption: Standard workflow for incorporating Fmoc-L-Melphalan into a peptide using SPPS.
Experimental Protocol: A Single SPPS Coupling Cycle
This protocol describes a generalized manual procedure for incorporating a single residue of Fmoc-L-Melphalan.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-L-Melphalan
-
N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Coupling activator: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-L-Melphalan by dissolving it (3-5 equivalents relative to resin loading) with the coupling activator (e.g., HBTU, ~0.95 eq. to the amino acid) and DIEA (2 eq. to the amino acid) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored using a colorimetric test (e.g., Kaiser test) to ensure completion.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
-
The resin is now ready for the next deprotection and coupling cycle.
Causality and Critical Considerations:
-
Stability of the Nitrogen Mustard: A key concern is the stability of the bis(2-chloroethyl)amino moiety under the basic conditions of Fmoc deprotection. While the Fmoc group itself is base-labile, the nitrogen mustard can also be susceptible to hydrolysis or other side reactions. It is crucial to use freshly prepared, high-purity piperidine solutions and to keep deprotection times to the minimum necessary for complete Fmoc removal to mitigate potential degradation of the melphalan side chain.
-
Coupling Reagents: The choice of coupling reagent is important. Standard aminium-based reagents like HBTU or HATU are generally effective. The use of excess base (DIEA) should be carefully controlled, as it can potentially promote side reactions.
-
Cleavage Cocktail: The final cleavage of the peptide from the resin and removal of any acid-labile side-chain protecting groups is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA). The melphalan side chain is generally stable to standard TFA cleavage conditions.
Conclusion and Future Outlook
Fmoc-L-Phe(4-bis(2-chloroethyl)amino)-OH, or Fmoc-L-Melphalan, represents a powerful tool in the field of medicinal chemistry and drug development. It provides a direct and efficient means to incorporate a clinically proven cytotoxic agent into peptide scaffolds. This enables the rational design of targeted PDCs and enzyme-activated prodrugs, paving the way for next-generation chemotherapeutics with enhanced efficacy and reduced side effects. As our understanding of tumor-specific markers and the tumor microenvironment grows, the strategic use of building blocks like Fmoc-L-Melphalan will undoubtedly play an increasingly important role in the development of precision oncology medicines.
References
-
ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]
-
Academia.edu. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1). Available at: [Link]_
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5399-5406.
-
National Center for Biotechnology Information. Dipeptidyl Peptidase IV as a Potential Target for Selective Prodrug Activation and Chemotherapeutic Action in Cancers. PMC. Available at: [Link]
-
ACS Publications. Dipeptidyl Peptidase IV as a Potential Target for Selective Prodrug Activation and Chemotherapeutic Action in Cancers. Molecular Pharmaceutics. Available at: [Link]
-
PubChem. Fmoc-L-phe(2-OH)-OH. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Fmoc-Phe-OH: Structure, Synthesis, and Applications. Available at: [Link]
-
Asian Journal of Chemistry. Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Available at: [Link]
-
DailyMed. Label: MELPHALAN HYDROCHLORIDE kit. Available at: [Link]
-
PubChem. Fmoc-4-Amino-L-phenylalanine. Available at: [Link]
Sources
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. rsc.org [rsc.org]
- 4. Dipeptidyl Peptidase IV as a Potential Target for Selective Prodrug Activation and Chemotherapeutic Action in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. renyi.hu [renyi.hu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Properties of Fmoc-Protected Nitrogen Mustard Amino Acids
Abstract
Nitrogen mustards represent a foundational class of DNA alkylating agents, the first of their kind to be used in cancer chemotherapy.[1] Their potent cytotoxicity, however, is often accompanied by significant systemic toxicity, limiting their therapeutic window.[2] A key strategy to mitigate this is the development of prodrugs, where the mustard's reactivity is masked until it reaches the target tumor tissue. This guide focuses on a specific and versatile class of building blocks for such prodrugs: Fmoc-protected nitrogen mustard amino acids. By conjugating the cytotoxic nitrogen mustard warhead to an amino acid scaffold, we can leverage cellular transport mechanisms for improved uptake. The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential for incorporating these cytotoxic building blocks into peptides using modern Solid-Phase Peptide Synthesis (SPPS), enabling the creation of sophisticated peptide-drug conjugates (PDCs) and targeted therapeutic agents. This document provides an in-depth exploration of the synthesis, core chemical properties, reactivity, and strategic applications of these critical compounds for researchers, chemists, and drug development professionals.
Core Chemical Principles: A Tripartite System
The unique utility of an Fmoc-protected nitrogen mustard amino acid arises from the interplay of its three constituent parts: the cytotoxic warhead, the biological carrier, and the temporary chemical handle for synthesis. Understanding each component is critical to appreciating the molecule's overall function.
The Nitrogen Mustard Warhead: Mechanism of Cytotoxicity
Nitrogen mustards are bifunctional alkylating agents characterized by the bis(2-chloroethyl)amino functional group.[1] Their cytotoxic effect is not a direct action but a consequence of a specific chemical transformation that leads to irreversible DNA damage.[3]
The mechanism proceeds via two key steps:
-
Activation: In a neutral or alkaline pH environment, the lone pair of electrons on the nitrogen atom initiates an intramolecular cyclization, displacing one of the chloride ions to form a highly strained and electrophilic aziridinium (or ethylene immonium) ion intermediate.[1][4] This is the rate-determining step for aliphatic mustards.[5]
-
Alkylation: This reactive aziridinium ion is readily attacked by a nucleophile. Within the cell, the most prominent target is the N7 position of guanine bases in DNA.[3][4]
-
Cross-linking: After the first alkylation event, the second chloroethyl arm can undergo the same activation process, forming another aziridinium ion. This can then react with a guanine base on the opposite DNA strand, resulting in a covalent interstrand cross-link (ICL).[1][4]
This ICL physically prevents the separation of the DNA strands, thereby halting replication and transcription. This extensive damage triggers the cell's proofreading mechanisms and, unable to repair the lesion, the cell is forced to undergo programmed cell death, or apoptosis.[1]
}
Figure 1: Mechanism of DNA Interstrand Cross-linking
The Amino Acid Scaffold: A Biological Trojan Horse
Attaching the nitrogen mustard to an amino acid serves a dual purpose. Firstly, it provides a convenient scaffold for further chemical modification. Secondly, and more importantly, it can act as a carrier to enhance cellular uptake. Cancer cells often have a high metabolic rate and upregulate specific amino acid transporters to meet their demand for nutrients.[4] By mimicking a natural amino acid, the cytotoxic conjugate can be actively transported into tumor cells, potentially increasing its local concentration and selectivity.[4] For example, melphalan, a conjugate of L-phenylalanine and a nitrogen mustard, is a clinically used drug that exploits this principle.[6]
The Fmoc Protecting Group: Enabling Peptide Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS).[7][8] It functions as a temporary block for the α-amino group of the amino acid.[9] This protection is crucial to prevent the amino acid from reacting with itself or other molecules during the peptide chain elongation process.[7]
The key advantages of the Fmoc group are:
-
Base Lability: It is readily removed under mild basic conditions, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][10]
-
Acid Stability: It is stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[7][11]
-
Orthogonality: The differential stability (base-labile Fmoc group vs. acid-labile side-chain groups) is known as an "orthogonal protection strategy."[9] This allows for the selective deprotection of only the N-terminus at each step of the synthesis, ensuring the peptide is built in the correct sequence.[8]
}
Figure 2: Base-Mediated Fmoc Deprotection
Synthesis and Characterization
The preparation of Fmoc-protected nitrogen mustard amino acids is a multi-step process requiring careful control of reaction conditions to ensure high purity and prevent premature activation of the mustard moiety.
General Synthetic Strategy
A common approach involves the initial synthesis of the nitrogen mustard-amino acid conjugate, followed by the protection of the α-amino group with an Fmoc reagent.
-
Formation of the Nitrogen Mustard Moiety: This can be achieved by reacting the amino group of a precursor amino acid with an agent like 1,2-dichloroethane or by other established methods for creating the bis(2-chloroethyl)amino group.[12] The reactivity of the nitrogen mustard is often attenuated during synthesis, for instance, by using an aromatic amino acid like phenylalanine, where the electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the nitrogen atom, thereby slowing the rate of aziridinium ion formation.[4]
-
Fmoc Protection: The resulting nitrogen mustard amino acid is then reacted with an Fmoc-donating reagent, such as N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[8][10] Fmoc-OSu is generally preferred due to its greater stability and lower tendency to cause side reactions.[10]
Experimental Protocol: Fmoc Protection of a Nitrogen Mustard Amino Acid
This protocol provides a generalized procedure. Molar equivalents and reaction times may need to be optimized for specific amino acid substrates.
Materials:
-
Nitrogen Mustard Amino Acid (1.0 eq)
-
Fmoc-OSu (1.05 eq)
-
Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Dioxane or Acetone
-
Deionized Water
-
Diethyl Ether
-
Dilute Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the nitrogen mustard amino acid (1.0 eq) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[10]
-
Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in dioxane or acetone. Slowly add this solution to the amino acid solution with vigorous stirring, maintaining the temperature at 0-5°C with an ice bath.[10]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: a. Dilute the reaction mixture with water. b. Perform a liquid-liquid extraction with diethyl ether to remove any unreacted Fmoc-OSu and other nonpolar impurities.[10] c. Carefully acidify the aqueous layer to a pH of 2-3 using dilute HCl while cooling in an ice bath.[10] This will precipitate the Fmoc-protected product. d. Extract the product into ethyl acetate (3x volumes). e. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is typically purified by column chromatography or recrystallization to achieve high purity.
Analytical Characterization
Confirming the identity and purity of the final product is essential. Standard analytical techniques are employed:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A high-purity standard (≥99%) is critical for successful peptide synthesis to avoid truncated or modified peptide byproducts.[13]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure, ensuring the Fmoc group is attached and the nitrogen mustard moiety is intact.
Physicochemical Properties and Stability
The stability of both the Fmoc group and the nitrogen mustard warhead under various conditions is a critical consideration for storage, handling, and application in SPPS.
Stability of the Fmoc Group
The Fmoc group is generally stable under neutral and acidic conditions but is highly sensitive to bases.[11][14]
-
Basic Conditions: Rapidly cleaved by primary and secondary amines like piperidine and diethylamine.[7][15] It is less labile towards tertiary amines.[11]
-
Acidic Conditions: Stable to strong acids like TFA, which is a key feature of its orthogonality in SPPS.[7]
-
Hydrogenolysis: While generally considered stable, some studies have shown that the Fmoc group can be removed under certain hydrogenolysis conditions, offering a non-basic deprotection alternative for sensitive substrates.[15]
Stability and Reactivity of the Nitrogen Mustard Moiety
The reactivity of the nitrogen mustard is highly dependent on its chemical environment, particularly the electronic properties of the attached amino acid and the pH of the solution.
| Condition | Effect on Nitrogen Mustard Moiety | Rationale |
| Neutral to Alkaline pH | Increased Reactivity | The nitrogen atom is deprotonated, increasing its nucleophilicity and facilitating the intramolecular cyclization to the reactive aziridinium ion.[4] |
| Acidic pH | Decreased Reactivity/Deactivation | The nitrogen atom is protonated (R-N⁺H(CH₂CH₂Cl)₂), which prevents its lone pair from participating in the intramolecular cyclization. The compound is effectively "off". |
| Electron-Withdrawing Groups | Decreased Reactivity | Attaching the mustard to an aromatic ring (e.g., phenylalanine) withdraws electron density from the nitrogen, reducing its nucleophilicity and slowing the rate of activation. This enhances stability for oral administration or use as a prodrug.[4] |
| Electron-Donating Groups | Increased Reactivity | Aliphatic linkers or scaffolds increase the electron density on the nitrogen, making it more nucleophilic and accelerating activation. These mustards are generally more reactive and toxic.[5] |
Table 1: Factors Influencing Nitrogen Mustard Reactivity
This pH-dependent reactivity is a cornerstone of many prodrug strategies, where a mustard can be designed to remain dormant in the physiological pH of blood (~7.4) but become activated in the slightly acidic microenvironment of a tumor.[2][16]
Applications in Drug Development and Peptide Synthesis
The primary application of Fmoc-protected nitrogen mustard amino acids is as specialized building blocks for the synthesis of targeted anticancer agents using SPPS.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Once synthesized and purified, the Fmoc-protected nitrogen mustard amino acid can be incorporated into a peptide sequence like any other standard Fmoc-amino acid.
}
Figure 3: SPPS Cycle with a Cytotoxic Amino Acid
Experimental Protocol: SPPS Coupling and Deprotection
This protocol outlines a single cycle for adding the cytotoxic amino acid to a growing peptide chain on a solid support.
-
Resin Preparation: The peptide-resin, with its N-terminal Fmoc group removed from the previous cycle, is swelled in DMF.
-
Amino Acid Activation: In a separate vessel, the Fmoc-protected nitrogen mustard amino acid (3-5 eq) is dissolved in DMF along with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA).[10] This forms an activated ester, which is highly reactive towards the free amine on the resin.
-
Coupling: The activated amino acid solution is added to the reaction vessel containing the resin. The mixture is agitated for 1-2 hours to allow the coupling reaction to proceed to completion.[10] A Kaiser test can be performed on a small sample of beads to confirm the absence of free primary amines, indicating a successful coupling.[8]
-
Washing: The resin is thoroughly washed with DMF and then dichloromethane (DCM) to remove all excess reagents and byproducts.[8]
-
Fmoc Deprotection: To prepare for the next coupling cycle, the Fmoc group is removed. a. A solution of 20% (v/v) piperidine in DMF is added to the resin and agitated for 3-5 minutes.[10] b. The solution is drained. c. A fresh portion of 20% piperidine in DMF is added and agitated for an additional 10-15 minutes to ensure complete deprotection.[10] d. The resin is again washed thoroughly with DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next amino acid coupling.
Prodrug and Targeted Delivery Strategies
The true power of these building blocks lies in creating sophisticated prodrugs. By incorporating them into peptides that target tumor-specific receptors or are substrates for tumor-overexpressed enzymes, the delivery of the cytotoxic warhead can be highly localized.
-
Enzyme-Activated Prodrugs: The peptide sequence can be designed to be cleaved by an enzyme that is abundant in the tumor microenvironment (e.g., matrix metalloproteinases). Cleavage releases the nitrogen mustard amino acid, leading to localized activation.
-
Hypoxia-Activated Prodrugs: Some strategies involve incorporating hypoxia-sensitive triggers into the molecule, which are reduced in the low-oxygen environment of solid tumors to release the active drug.[4][17]
-
Receptor-Mediated Targeting: The peptide can act as a ligand for a receptor overexpressed on cancer cells. Upon binding and internalization, the peptide-drug conjugate is delivered directly inside the target cell, where the warhead can be released.
Conclusion
Fmoc-protected nitrogen mustard amino acids are highly specialized yet powerful tools in the field of oncology drug development. They represent a masterful convergence of cytotoxic chemistry, biological targeting, and synthetic practicality. The nitrogen mustard provides the potent DNA-cross-linking capability, the amino acid scaffold offers a pathway for selective cellular uptake, and the Fmoc group enables their seamless integration into complex peptide-drug conjugates via SPPS. A thorough understanding of the distinct properties of each component—the base-lability of the Fmoc group, the pH-dependent activation of the mustard, and the biological role of the amino acid carrier—is paramount for any researcher aiming to design and synthesize the next generation of targeted cancer therapeutics.
References
- Wikipedia. (n.d.). Nitrogen mustard.
- (2026, January 23). Tumor-Selective and Chemical Activation Strategies for Nitrogen Mustard Prodrugs. Chemistry.
- (2022, March 29). Nitrogen Mustard: a Promising Class of Anti-Cancer Chemotherapeutics – a Review.
- (n.d.). Utilizing a D-Amino Acid as a Drug Carrier for Antineoplastic Nitrogen Mustard Groups.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
- PubMed. (n.d.). Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs.
- ResearchGate. (n.d.). Nitrogen Mustard mechanism of action.
- Benchchem. (n.d.). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
- PubMed. (2014, June 10). Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking.
- (n.d.). Synthesis of Novel Nitrogen Mustards Containing Amino Alcohol Derivatives.
- ResearchGate. (n.d.). pH‐sensitive nitrogen mustard prodrugs.
- MDPI. (n.d.). Nitrogen-Based Alkylating Anticancer Agents.
- (n.d.). Methods for Removing the Fmoc Group.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- ChemPep. (n.d.). Overview of Fmoc Amino Acids.
- Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids.
- (n.d.). Utilizing a D-amino acid as a drug carrier for antineoplastic nitrogen mustard groups.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Sigma-Aldrich. (n.d.). Novabiochem® Fmoc-Amino Acids.
- YouTube. (2014, November 27). The Nitrogen Mustards Part 1.
- eScholarship. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys.
Sources
- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 2. Tumor-Selective and Chemical Activation Strategies for Nitrogen Mustard Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. Utilizing a D-amino acid as a drug carrier for antineoplastic nitrogen mustard groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Amino Protecting Groups Stability [organic-chemistry.org]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. encyclopedia.pub [encyclopedia.pub]
Optimizing the Solvation and Stability of Fmoc-Melphalan in DMF for Peptide Synthesis
Executive Summary
Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine (Fmoc-Melphalan) represents a unique challenge in solid-phase peptide synthesis (SPPS). While the compound exhibits excellent thermodynamic solubility in N,N-dimethylformamide (DMF), it suffers from significant kinetic instability. The presence of the reactive nitrogen mustard group—specifically the bis(2-chloroethyl)amino moiety—renders the molecule susceptible to intramolecular cyclization, forming a highly electrophilic aziridinium ion.
This guide details the physicochemical paradox of Fmoc-Melphalan: it dissolves readily, but degrades rapidly. The protocols below prioritize "Just-in-Time" preparation to preserve the integrity of the alkylating pharmacophore during the coupling process.
Part 1: Physicochemical Profile & Solubility[1][2]
Solubility vs. Stability
Contrary to common assumptions regarding hydrophobic amino acids, Fmoc-Melphalan is highly soluble in polar aprotic solvents like DMF. The Fmoc group provides lipophilicity, while the core phenylalanine structure interacts well with the amide-like nature of DMF.
| Solvent | Solubility Limit (20°C) | Kinetic Stability Window | Recommendation |
| DMF (Anhydrous) | > 0.5 M (approx. 200 mg/mL) | < 1 Hour | Primary Solvent |
| NMP | > 0.5 M | < 45 Minutes | Alternative (Higher Polarity) |
| DMSO | > 0.8 M | Not Recommended | Promotes rapid oxidation/hydrolysis |
| Water | Insoluble | N/A | Avoid trace moisture |
The "Dissolution Trap"
Researchers often mistake the visual clarity of a stored Fmoc-Melphalan/DMF solution for chemical stability. Do not store stock solutions. Even at -20°C, the dissolved monomer undergoes slow cyclization. In the presence of tertiary bases (DIEA, NMM) used during coupling, this degradation accelerates exponentially.
Part 2: The Instability Mechanism (The "Why")
To handle this reagent successfully, one must understand the degradation pathway. The nitrogen atom of the mustard group possesses a lone pair that acts as an intramolecular nucleophile.
In high-dielectric solvents like DMF, this nitrogen attacks the
Mechanism of Aziridinium Formation[3][4]
Key Insight: The formation of the aziridinium ion is pH-dependent. The presence of bases (like Piperidine used for Fmoc removal or DIEA used for coupling) stabilizes the transition state or neutralizes the HCl byproduct, driving the reaction forward. Therefore, minimize the time the activated amino acid spends in the presence of base.
Part 3: Optimized Operational Protocol
This protocol is designed to minimize the "wet time" of the nitrogen mustard group.
Reagents & Preparation
-
Solvent: High-grade DMF (Amine-free, <0.01% H2O).
-
Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure are recommended over HBTU/DIEA to maintain a lower pH during activation.
-
Concentration: Target 0.1 M to 0.2 M . Higher concentrations increase the rate of intermolecular polymerization.
Step-by-Step Workflow
Detailed Methodology
-
Resin Preparation: Ensure the resin is fully swollen and deprotected (Fmoc removed) before you touch the Fmoc-Melphalan powder.
-
Solvation: Weigh the Fmoc-Melphalan. Add DMF to achieve a 0.2 M concentration. Vortex briefly (10-15 seconds).
-
Note: Sonicate only if absolutely necessary and for <30 seconds to avoid heat generation.
-
-
Activation (The Critical Step):
-
Preferred: Add 1.0 eq DIC and 1.0 eq Oxyma Pure. This generates the active ester without adding excess tertiary base.
-
Alternative: If using HATU/HBTU, premix the uronium salt with the amino acid, then add DIEA (2.0 eq) immediately before dispensing onto the resin. Do not let this mixture stand.
-
-
Coupling: Pour the mixture onto the resin. Allow to react for 45–60 minutes.
-
Warning: Extended coupling times (>2 hours) provide diminishing returns and increase the risk of alkylating the resin or the peptide backbone.
-
-
Washing: Wash the resin immediately with DMF (5x) followed by DCM (3x) to remove any traces of the active alkylating agent.
Part 4: Troubleshooting & Safety
Common Failure Modes
-
Precipitation: If the solution turns cloudy, the aziridinium ion may have polymerized or hydrolyzed. Discard immediately.
-
Low Coupling Efficiency: Often caused by "dead" reagent. If the Fmoc-Melphalan sat in DMF for >1 hour before use, a significant portion has likely cyclized and is no longer reactive at the carboxylic acid (or has side-reacted).
-
Adduct Formation: If the mass spec shows +42 Da or similar shifts, the piperidine from the subsequent deprotection step may have reacted with the chloroethyl side chain. Ensure extremely thorough washing after the Melphalan coupling.
Safety (HSE)
Fmoc-Melphalan is a derivative of a nitrogen mustard warhead.
-
Cytotoxicity: It is a potent alkylating agent.[2]
-
Inactivation: All waste streams (DMF washes) must be quenched. A solution of 5% Sodium Thiosulfate is effective at neutralizing the alkylating activity by acting as a sacrificial nucleophile.
-
PPE: Double nitrile gloves and a fume hood are mandatory.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 460612, Melphalan. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Provides context on Fmoc stability and side reactions). Retrieved from [Link]
-
Matrix Innovation. Fmoc-L-Phe(4-Cl)-OH Product Data. (Solubility benchmarks for halogenated phenylalanine derivatives). Retrieved from [Link]
Sources
An In-Depth Technical Guide to Fmoc-Melphalan vs. Chlorambucil in Peptide Synthesis
Abstract
The conjugation of cytotoxic agents to peptides to form peptide-drug conjugates (PDCs) is a cornerstone of modern targeted cancer therapy.[1] Among the arsenal of cytotoxic payloads, the nitrogen mustards melphalan and chlorambucil remain highly relevant due to their potent DNA alkylating activity.[2][3][4] The successful synthesis of a highly pure and potent PDC hinges on the strategic choice of the alkylating agent and the method of its incorporation into the peptide backbone. This guide provides a detailed technical comparison between two distinct approaches: the direct incorporation of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected melphalan during solid-phase peptide synthesis (SPPS) and the post-synthetic conjugation of chlorambucil to a completed peptide. This document will delve into the chemical properties, synthetic methodologies, potential side reactions, and analytical characterization of the resulting conjugates, offering researchers and drug developers the critical insights needed to make informed decisions in their experimental design.
Introduction to the Alkylating Agents: Melphalan and Chlorambucil
Melphalan and chlorambucil are both bifunctional alkylating agents that exert their cytotoxic effects by forming covalent cross-links with DNA, thereby inhibiting DNA replication and transcription and ultimately inducing apoptosis.[5] While they share a common pharmacophore, their distinct chemical structures influence their reactivity, stability, and suitability for different peptide conjugation strategies.
1.1. Melphalan
Melphalan is a phenylalanine derivative of nitrogen mustard. Its structure incorporates an amino acid moiety, which can facilitate cellular uptake via amino acid transporters. However, melphalan is known for its limited stability in solution and potential for cross-reactivity.[6][7] Safe handling procedures are crucial due to its high toxicity.[6][8][9]
1.2. Chlorambucil
Chlorambucil features a phenylbutyric acid scaffold attached to the nitrogen mustard group. It is generally considered to be more stable in solution compared to melphalan.[10] However, its conjugation to peptides typically requires post-synthetic modification, which can introduce challenges in controlling the site and stoichiometry of the reaction.[11]
Table 1: Comparative Properties of Melphalan and Chlorambucil
| Property | Melphalan | Chlorambucil |
| Chemical Structure | Phenylalanine nitrogen mustard | Phenylbutyric acid nitrogen mustard |
| Mechanism of Action | DNA cross-linking | DNA cross-linking |
| Aqueous Stability | Limited, prone to degradation[6] | More stable than melphalan[10][12] |
| Cellular Uptake | Facilitated by amino acid transporters | Passive diffusion and other mechanisms |
| Primary Conjugation Strategy | Direct incorporation via Fmoc-protected derivative | Post-synthetic modification |
| Cross-Sensitivity | Possible cross-sensitivity with chlorambucil[6][7] | Possible cross-sensitivity with melphalan[6][7] |
Synthetic Strategies for Peptide Conjugation
The choice between Fmoc-melphalan and chlorambucil dictates the overall synthetic workflow. The former is integrated directly into the automated or manual solid-phase synthesis, while the latter is typically introduced after the peptide has been fully assembled and cleaved from the resin.
2.1. Direct Incorporation: Fmoc-Melphalan in Solid-Phase Peptide Synthesis (SPPS)
The use of an Fmoc-protected version of melphalan allows for its direct incorporation into the peptide sequence at a specific, predetermined position during SPPS. This approach offers precise control over the conjugation site. The Fmoc group is a base-labile protecting group for the α-amino group of the amino acid, making it ideal for SPPS protocols where side-chain protecting groups are typically acid-labile.[][14][15]
Workflow for Fmoc-Melphalan Incorporation in SPPS
Caption: SPPS workflow for site-specific incorporation of Fmoc-Melphalan.
Experimental Protocol: On-Resin Coupling of Fmoc-Melphalan-OH
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Coupling:
-
In a separate vessel, pre-activate Fmoc-Melphalan-OH (1.5 eq) with a coupling reagent such as HBTU (1.5 eq) and a base like diisopropylethylamine (DIPEA) (3 eq) in DMF for 5 minutes.
-
Add the activated Fmoc-Melphalan solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Continuation: Proceed with the deprotection of the newly added Fmoc-Melphalan to continue the peptide chain elongation.
Causality Behind Experimental Choices:
-
Pre-activation: Pre-activating the Fmoc-Melphalan minimizes the exposure of the sensitive melphalan moiety to the basic coupling conditions for an extended period, reducing the risk of degradation.
-
Extended Coupling Time: The bulky nature of the melphalan side chain can sterically hinder the coupling reaction, often necessitating a longer reaction time compared to standard amino acids.
-
Kaiser Test: This qualitative test is crucial for ensuring that each coupling step proceeds to completion, which is essential for the purity of the final peptide.
Potential Side Reactions:
-
Aspartimide Formation: If the sequence contains an aspartic acid residue, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate, which can result in a mixture of α- and β-aspartyl peptides and racemization.[15][16]
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur, leading to cleavage of the dipeptide from the resin.[17][18]
2.2. Post-Synthetic Conjugation: Chlorambucil
Chlorambucil is typically conjugated to a peptide after it has been synthesized, purified, and characterized. This approach requires a reactive handle on the peptide, such as a primary amine (e.g., the N-terminus or a lysine side chain) or a thiol group (cysteine side chain), to react with an activated form of chlorambucil.
Workflow for Post-Synthetic Chlorambucil Conjugation
Caption: Post-synthetic conjugation workflow for Chlorambucil.
Experimental Protocol: Solution-Phase Conjugation of Chlorambucil to a Peptide's N-terminus
-
Chlorambucil Activation:
-
Dissolve chlorambucil (1.2 eq) and N-hydroxysuccinimide (NHS) (1.2 eq) in anhydrous DMF.
-
Add dicyclohexylcarbodiimide (DCC) (1.2 eq) and stir the reaction at room temperature for 4-6 hours to form the chlorambucil-NHS ester.
-
Filter to remove the dicyclohexylurea (DCU) byproduct.
-
-
Peptide Preparation: Dissolve the purified peptide (1 eq) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Conjugation Reaction: Add the activated chlorambucil-NHS ester solution dropwise to the peptide solution while stirring.
-
Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at 4°C. Monitor the reaction progress by RP-HPLC.
-
Purification: Once the reaction is complete, purify the crude conjugate by preparative RP-HPLC to isolate the desired product.
-
Characterization: Confirm the identity and purity of the final chlorambucil-peptide conjugate by mass spectrometry and analytical RP-HPLC.
Causality Behind Experimental Choices:
-
NHS Ester Activation: Converting the carboxylic acid of chlorambucil to an NHS ester creates a more reactive species that can efficiently form a stable amide bond with the primary amine of the peptide under mild conditions.[19]
-
pH Control: Maintaining a slightly basic pH (around 8.5) ensures that the N-terminal amine of the peptide is deprotonated and thus nucleophilic, facilitating the reaction with the NHS ester.
-
Low Temperature: Running the reaction at 4°C helps to minimize potential degradation of the chlorambucil and reduces the likelihood of side reactions.
Comparative Analysis: Fmoc-Melphalan vs. Chlorambucil
The choice between these two methodologies is not trivial and depends on the specific requirements of the project.
Table 2: Head-to-Head Comparison of Conjugation Strategies
| Feature | Fmoc-Melphalan (Direct Incorporation) | Chlorambucil (Post-Synthetic) |
| Site Specificity | High: Determined by sequence position | Lower: Can be non-specific if multiple reactive sites exist (e.g., multiple lysines) |
| Synthetic Efficiency | Integrated into a single automated process | Requires multiple distinct steps (synthesis, purification, conjugation, re-purification) |
| Yield | Potentially lower overall yield due to challenges in coupling bulky residue | Can be higher for the peptide synthesis step, but losses occur during conjugation and re-purification |
| Purity of Final Product | High, as impurities can be removed during standard peptide purification | Can be challenging to separate unreacted peptide, excess drug, and di- or tri-conjugated species |
| Scalability | Well-suited for automated, large-scale synthesis | Can be more complex to scale up due to multiple purification steps |
| Versatility | Limited to incorporation during SPPS | Can be conjugated to peptides, proteins, and other molecules with suitable reactive handles |
| Stability Concerns | Melphalan moiety is exposed to repeated basic deprotection steps | Peptide is stable; chlorambucil is introduced at the end, minimizing its exposure to harsh conditions |
Analytical Characterization of the Final Conjugates
Regardless of the synthetic route, rigorous analytical characterization is essential to ensure the identity, purity, and stability of the final peptide-drug conjugate.[20][21][22]
Analytical Workflow for Peptide-Drug Conjugates
Caption: A comprehensive analytical workflow for PDC characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the conjugate and to separate it from any unreacted starting materials or byproducts.[21][22]
-
Mass Spectrometry (MS): Essential for confirming the correct molecular weight of the conjugate, thereby verifying the successful attachment of the drug molecule.[23][24]
-
Peptide Mapping: This powerful technique involves enzymatic digestion of the PDC followed by LC-MS/MS analysis. It can precisely identify the amino acid residue to which the drug is attached, which is particularly crucial for validating the site-specificity of the conjugation.[23][24]
Conclusion and Recommendations
Both Fmoc-melphalan and chlorambucil are valuable tools for the synthesis of peptide-drug conjugates. The optimal choice depends heavily on the specific goals of the research.
-
Choose Fmoc-Melphalan when:
-
Absolute site-specificity is critical.
-
A streamlined, single synthetic process is desired.
-
The peptide sequence is not highly susceptible to base-induced side reactions.
-
-
Choose Chlorambucil when:
-
The peptide sequence is sensitive to the repeated basic conditions of Fmoc deprotection.
-
Conjugation to a fully folded and characterized peptide or protein is required.
-
Multiple conjugation sites are acceptable, or a single reactive handle can be engineered into the peptide.
-
Ultimately, the decision requires a careful evaluation of the trade-offs between the precise control and synthetic efficiency offered by the Fmoc-melphalan approach and the milder conditions and versatility of post-synthetic chlorambucil conjugation. As the field of peptide-drug conjugates continues to evolve, the development of novel, highly stable drug derivatives and more efficient, specific conjugation chemistries will further expand the toolkit available to researchers in their quest for more effective targeted therapies.
References
-
ResearchGate. (n.d.). Design, synthesis and anticancer evaluation of novel oncolytic peptide-chlorambucil conjugates. Available at: [Link]
-
PubMed. (2023). Design, synthesis and anticancer evaluation of novel oncolytic peptide-chlorambucil conjugates. Available at: [Link]
-
NIH. (2011). Peptide-Chlorambucil Conjugates Combat Pgp-Dependent Drug Efflux. Available at: [Link]
-
NIH. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. Available at: [Link]
-
Hospira. (2018). Melphalan for Injection. Available at: [Link]
-
Cancer Care Ontario. (n.d.). melphalan. Available at: [Link]
-
ACS Publications. (2009). Synthesis and Biophysical Characterization of Chlorambucil Anticancer Ether Lipid Prodrugs. Available at: [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). AROMATIC OLIGOPEPTIDES WITH CHLORAMBUCIL MOIETY с SYNTHESIS AND BIOLOGICAL EVALUATION. Available at: [Link]
-
MDPI. (2023). Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
BioAgilytix. (2025). Bioanalytical Strategies for CMC Characterization of Antibody-Drug Conjugates. Available at: [Link]
-
NCODA. (n.d.). Melphalan - ORAL CHEMOTHERAPY EDUCATION. Available at: [Link]
-
PubMed. (1998). Albumin conjugates of the anticancer drug chlorambucil: synthesis, characterization, and in vitro efficacy. Available at: [Link]
-
medicines.org.uk. (n.d.). Melphalan 50 mg powder and solvent for solution for injection/infusion. Available at: [Link]
-
RSC Publishing. (n.d.). A peptide–drug hydrogel to enhance the anti-cancer activity of chlorambucil. Available at: [Link]
-
OncoLink. (2025). Home Safety for Patients Receiving Anti-Cancer Medications. Available at: [Link]
-
Taylor & Francis Online. (2017). Peptide–drug conjugates as effective prodrug strategies for targeted delivery. Available at: [Link]
-
PubMed. (n.d.). Chlorambucil: stability of solutions during preparation and storage. Available at: [Link]
-
NIH. (n.d.). The Peptide–Drug Conjugate Melflufen Modulates the Unfolded Protein Response of Multiple Myeloma and Amyloidogenic Plasma Cells and Induces Cell Death. Available at: [Link]
-
Wiley Online Library. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Available at: [Link]
-
ACS Publications. (2021). Automated Flow Synthesis of Peptide–PNA Conjugates. Available at: [Link]
-
NIH. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Available at: [Link]
-
ResearchGate. (2025). Melphalan Flufenamide: a Peptide-Drug Conjugate for the Treatment of Multiple Myeloma. Available at: [Link]
-
METU. (n.d.). Synthesis of peptide-fullerenol conjugate and peptide hydrogels for drug delivery. Available at: [Link]
-
ResearchGate. (2025). Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]
-
PubMed. (n.d.). Comparative pharmacokinetics of chlorambucil and melphalan in man. Available at: [Link]
-
PubMed. (1975). Treatment of myeloma. Comparison of melphalan, chlorambucil, and azathioprine. Available at: [Link]
-
MDPI. (2021). Treatment of Multiple Myeloma and the Role of Melphalan in the Era of Modern Therapies—Current Research and Clinical Approaches. Available at: [Link]
-
MDPI. (2022). Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells. Available at: [Link]
-
CentAUR. (2024). Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl) with ‐ hydrophobic, aromatic, or charged amino acids. Available at: [Link]
-
PubMed. (2023). pH-triggered dynamic erosive small molecule chlorambucil nano-prodrugs mediate robust oral chemotherapy. Available at: [Link]
-
Nature. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Available at: [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Available at: [Link]
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- 16. ptacts.uspto.gov [ptacts.uspto.gov]
- 17. chempep.com [chempep.com]
- 18. mesalabs.com [mesalabs.com]
- 19. ptfarm.pl [ptfarm.pl]
- 20. usp.org [usp.org]
- 21. ijsra.net [ijsra.net]
- 22. researchgate.net [researchgate.net]
- 23. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioagilytix.com [bioagilytix.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Melphalan-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge and Therapeutic Promise of Melphalan Peptides
Melphalan, a nitrogen mustard alkylating agent, is a potent chemotherapeutic used in the treatment of various cancers, including multiple myeloma and ovarian cancer.[1][2] Its cytotoxic activity stems from the ability of its bis(2-chloroethyl)amino group to form covalent adducts with DNA, ultimately leading to cell death.[1][2] To enhance its tumor-targeting specificity and reduce systemic toxicity, there is significant interest in incorporating melphalan into peptides to create peptide-drug conjugates (PDCs).[3] Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the state-of-the-art method for assembling peptides with high fidelity and efficiency.[][5]
However, the incorporation of Fmoc-Melphalan-OH into a growing peptide chain via SPPS presents a significant chemical challenge. The very reactivity that makes melphalan an effective anticancer agent also renders it susceptible to undesired side reactions under the standard conditions of Fmoc-SPPS. The primary concern is the stability of the nucleophilic bis(2-chloroethyl)amino moiety during the basic conditions required for Fmoc deprotection and the strong acidic conditions used for cleavage from the solid support. This document provides a comprehensive guide, including detailed protocols and expert insights, to navigate the complexities of synthesizing melphalan-containing peptides.
Understanding the Core Challenge: Reactivity of the Melphalan Side Chain
The bis(2-chloroethyl)amino group of melphalan is a potent nucleophile and alkylating agent. This inherent reactivity is the primary obstacle in its application in standard Fmoc-SPPS protocols.
During Fmoc Deprotection: The standard method for Fmoc group removal involves treatment with a solution of piperidine in DMF, a basic environment.[5] There is a considerable risk that the nitrogen mustard group of a resin-bound melphalan residue could react with the piperidine or other nucleophiles present, or even undergo intramolecular cyclization. While some sources suggest that piperazine may be a milder alternative to piperidine and can reduce certain side reactions, its compatibility with the melphalan moiety has not been extensively studied.[6][7]
During TFA Cleavage: The final step of SPPS involves cleaving the peptide from the resin and removing side-chain protecting groups using a strong acid, typically trifluoroacetic acid (TFA).[8] The highly acidic conditions could potentially lead to the degradation of the melphalan side chain or promote unwanted alkylation of other sensitive amino acid residues within the peptide sequence. The use of scavengers in the cleavage cocktail is crucial to quench reactive cationic species generated during this process.[8][9]
Strategic Approaches to Fmoc-Melphalan SPPS
Given the reactive nature of the melphalan side chain, a direct application of standard Fmoc-SPPS protocols is ill-advised. A successful synthesis hinges on a carefully considered strategy that mitigates the risk of side reactions. The ideal approach would involve the use of a protecting group for the bis(2-chloroethyl)amino moiety that is stable to the conditions of SPPS and can be removed orthogonally after the synthesis is complete. However, the availability of such a protected Fmoc-Melphalan derivative is not widespread.
Therefore, the following protocol is based on the premise of using unprotected Fmoc-Melphalan-OH and focuses on optimizing the coupling, deprotection, and cleavage steps to minimize side reactions.
Experimental Protocols
PART 1: Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-Melphalan-OH | Synthesis Grade | Commercially available | Store desiccated at -20°C. |
| Rink Amide Resin | 100-200 mesh | Standard Supplier | For C-terminal amide peptides. |
| Fmoc-protected amino acids | SPPS Grade | Standard Supplier | |
| HCTU | ≥99.5% | Standard Supplier | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | |
| Piperidine | Peptide Synthesis Grade | Standard Supplier | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Use high-purity, amine-free DMF.[10] |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | |
| Triisopropylsilane (TIS) | ≥98% | Standard Supplier | Scavenger. |
| 1,2-Ethanedithiol (EDT) | ≥98% | Standard Supplier | Scavenger. |
| Phenol | ACS Grade | Standard Supplier | Scavenger. |
| Diethyl ether | Anhydrous | Standard Supplier | For peptide precipitation. |
PART 2: Step-by-Step Synthesis Protocol
This protocol outlines the manual synthesis of a hypothetical melphalan-containing peptide on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Coupling:
-
Place 167 mg of Rink Amide resin (0.6 mmol/g loading) in a fritted syringe reaction vessel.
-
Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.
-
Drain the DMF.
-
For the first amino acid (if not melphalan), follow a standard HCTU/DIPEA coupling protocol.[10]
2. Fmoc Deprotection:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate gently for 3 minutes.
-
Drain the piperidine solution.
-
Add another 5 mL of 20% (v/v) piperidine in DMF and agitate for 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
3. Coupling of Fmoc-Melphalan-OH:
-
Critical Consideration: Due to the potential for side reactions, the activation and coupling of Fmoc-Melphalan-OH should be performed expeditiously. Pre-activation should be avoided.
-
In a separate vial, dissolve Fmoc-Melphalan-OH (2.5 equivalents, 0.25 mmol, 128 mg) and HCTU (2.4 equivalents, 0.24 mmol, 100 mg) in 2 mL of DMF.
-
Immediately before adding to the resin, add DIPEA (5 equivalents, 0.5 mmol, 87 µL).
-
Add the activated Fmoc-Melphalan-OH solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), extend the coupling time or consider a second coupling.
4. Subsequent Amino Acid Couplings:
-
After successful coupling of Fmoc-Melphalan-OH, wash the resin with DMF (3 x 5 mL).
-
Proceed with the standard Fmoc deprotection and coupling cycles for the remaining amino acids in the sequence.
5. Final Cleavage and Deprotection:
-
Critical Consideration: A robust scavenger cocktail is essential to protect the melphalan residue and other sensitive amino acids from alkylation by reactive species generated during cleavage.[8]
-
After the final Fmoc deprotection, wash the peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen for 15 minutes.
-
Prepare the cleavage cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8] Prepare 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
Rinse the resin with a small amount of fresh TFA and add it to the ether.
-
Precipitate the peptide by gently swirling the ether mixture. Place at -20°C for 30 minutes to enhance precipitation.
-
Centrifuge the mixture at 3000 rpm for 5 minutes and carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL).
-
Dry the crude peptide under vacuum.
PART 3: Purification and Characterization
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired peptide.
-
Confirm the identity and purity of the melphalan-containing peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Workflow and Key Decision Points in Fmoc-Melphalan SPPS
Caption: Workflow for the solid-phase synthesis of melphalan-containing peptides.
Troubleshooting and Expert Recommendations
-
Incomplete Coupling of Fmoc-Melphalan-OH: If the Kaiser test remains positive after the initial coupling, a second coupling with fresh reagents is recommended. Avoid extending the initial coupling time excessively to minimize potential side reactions.
-
Low Cleavage Yield: Ensure the resin is thoroughly dried before adding the cleavage cocktail. Inefficient cleavage can also result from peptide aggregation; in such cases, using a more specialized cleavage cocktail or optimizing the cleavage time may be necessary.
-
Presence of Side Products: The presence of unexpected masses in the mass spectrum of the crude product may indicate side reactions involving the melphalan moiety. The use of a comprehensive scavenger cocktail like Reagent K is the first line of defense.[8] If significant side products persist, further optimization of the deprotection and cleavage conditions, or the use of a protected melphalan derivative, may be required.
-
Solubility Issues: Fmoc-Melphalan-OH may have limited solubility in DMF. Gentle warming or sonication can aid in dissolution, but prolonged heating should be avoided to prevent degradation.
Conclusion
The solid-phase synthesis of melphalan-containing peptides is a challenging yet feasible endeavor. The key to success lies in a meticulous approach that acknowledges and addresses the inherent reactivity of the melphalan side chain. By employing optimized coupling strategies, careful deprotection, and a robust cleavage protocol with appropriate scavengers, researchers can successfully synthesize these promising therapeutic agents. The protocols and insights provided in this guide offer a solid foundation for the development of novel melphalan-based peptide-drug conjugates.
References
- Beyer, J., et al. (2001). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Journal of Peptide Science, 7(10), 527-548.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.
- Góngora-Benítez, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]
-
CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]
-
PharmaCompass. (n.d.). 3-(p-(Bis(2-chloroethyl)amino)phenyl)alanine. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Saccharomyces Genome Database. (n.d.). melphalan. Retrieved from [Link]
- Muttenthaler, M., et al. (2022). Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues. In Methods in Molecular Biology (Vol. 2371, pp. 37-64). Humana, New York, NY.
- Hansen, P. R., & Oddo, A. (2015). Fmoc solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1348, 33–50.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- Patri, A. S., et al. (2021).
- Emmanuel, M. (2025). Solid-Phase Peptide Synthesis (SPPS) for Drug Conjugates.
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Melphalan. In Pharmaceuticals (Vol. 100A, pp. 217-234). IARC.
- Szymańska, P., et al. (2022). Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. International journal of molecular sciences, 23(3), 1760.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Subirós-Funosas, R., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1589.
- Sharma, A., et al. (2017). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & biomolecular chemistry, 15(46), 9836–9842.
-
Arisys. (2021, February 23). Emerging Trends in Solid State Phase Peptide Synthesis. Retrieved from [Link]
- Guryanov, I., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein journal of organic chemistry, 10, 1135–1154.
- Packman, L. C. (1999). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of peptide science : an official publication of the European Peptide Society, 5(4), 183–190.
Sources
- 1. MELPHALAN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cem.de [cem.de]
- 10. chem.uci.edu [chem.uci.edu]
Application Note: Precision Synthesis of Melphalan-Conjugated Peptides via Fmoc SPPS
Executive Summary
Melphalan (L-Phenylalanine mustard) is a potent alkylating agent used in oncology, particularly for multiple myeloma.[1] Recently, its utility has expanded through Peptide Drug Conjugates (PDCs) , such as Melphalan flufenamide (Melflufen), which leverage peptide transporters (e.g., aminopeptidases) to deliver the cytotoxic payload selectively to tumor cells.
Synthesizing Melphalan-containing peptides presents a unique chemical paradox: the very reactivity that makes Melphalan effective—its ability to form a reactive aziridinium ion —makes it highly unstable during standard SPPS protocols. This guide outlines a robust, "base-minimized" Fmoc protocol designed to preserve the integrity of the nitrogen mustard group while ensuring high coupling efficiency.
Chemical Challenges & Mechanistic Insight
The Aziridinium Trap
The core challenge is the bis(2-chloroethyl)amino group. Under basic conditions (standard SPPS coupling) or elevated temperatures (microwave synthesis), the nitrogen lone pair attacks the
-
Why this matters: The aziridinium ion is hyper-reactive.[2] It will react with nucleophiles (water, piperidine, peptide side chains), leading to:
-
Hydrolysis: Conversion to the inactive hydroxy-derivative.
-
Cyclization: Formation of stable piperazinium byproducts.
-
Self-Alkylation: The mustard attacks the peptide itself (suicide synthesis).
-
Diagram 1: The Melphalan Instability Pathway
This diagram illustrates the degradation pathways that must be suppressed during synthesis.
Strategic Protocol Design
Placement Strategy
Recommendation: Introduce Melphalan as the N-terminal residue.
-
Reasoning: The Fmoc removal step uses Piperidine (a secondary amine).[3][4][5] If Melphalan is internal, the mustard group is repeatedly exposed to Piperidine during subsequent cycles, leading to massive degradation via nucleophilic attack on the aziridinium ion. If N-terminal placement is impossible, consider fragment condensation or "safety-catch" strategies.
Reagent Selection Table
| Component | Standard SPPS | Melphalan Protocol | Rationale |
| Coupling Reagent | HBTU / HATU | DIC / Oxyma Pure | Avoids tertiary bases (DIPEA/NMM) that promote cyclization. |
| Base | DIPEA (Diisopropylethylamine) | None | Coupling proceeds under neutral/acidic conditions. |
| Temperature | 50°C - 90°C (Microwave) | Room Temperature (25°C) | Heat accelerates aziridinium formation exponentially. |
| Cleavage Scavengers | EDT / DODT (Thiols) | TIPS (Silane) | Thiols are strong nucleophiles that will react with the mustard. |
Detailed Experimental Protocol
Phase 1: Resin Preparation & Peptide Elongation
Perform this phase using standard Fmoc protocols for the carrier peptide sequence.
-
Resin Selection: Rink Amide (for amides) or Wang (for acids). Loading: 0.3–0.5 mmol/g (lower loading reduces aggregation).
-
Elongation: Synthesize the peptide sequence up to the penultimate residue using standard Fmoc-AA-OH (5 eq), HBTU (5 eq), and DIPEA (10 eq).
-
Final Deprotection: Remove the final Fmoc group with 20% Piperidine/DMF.[3][4]
-
Wash: Extensive washing with DMF (5x) and DCM (5x) to ensure zero residual piperidine remains.
Phase 2: Coupling Fmoc-Melphalan (The Critical Step)
This step deviates from standard automated protocols. Perform manually if possible.
-
Preparation: Dissolve Fmoc-Melphalan-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum dry DMF.
-
Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).
-
Note: Do not pre-activate for more than 2-3 minutes.
-
-
Coupling: Add the mixture immediately to the resin-bound peptide.
-
Incubation: Shake at Room Temperature for 2–4 hours.
-
Strictly Prohibited: Do NOT use microwave heating. Do NOT add DIPEA.
-
-
Monitoring: Check completion via Kaiser Test. If incomplete, recouple using fresh reagents (do not extend time indefinitely).
-
Fmoc Removal (Final):
-
Treat with 20% Piperidine/DMF for 5 minutes only (short exposure).
-
Wash immediately and thoroughly with DMF and DCM.
-
Alternative: If Melphalan is the drug warhead, the Fmoc is often left "On" or removed in solution, but for SPPS, a short deprotection is viable if washed quickly.
-
Phase 3: Cleavage & Isolation
The goal is to detach the peptide without alkylating the scavengers.
-
Cocktail Preparation: Prepare Reagent "T-Free" (Thiol-Free):
-
TFA (Trifluoroacetic Acid): 95%
-
TIPS (Triisopropylsilane): 2.5%[6]
-
H2O (Water): 2.5%
-
Note: Avoid EDT (Ethanedithiol) or DODT. These thiols will be alkylated by the mustard.
-
-
Reaction: Add cocktail to resin. Shake at Room Temperature for 2 hours .
-
Do not exceed 3 hours. Prolonged exposure increases hydrolysis of the chloroethyl groups.
-
-
Precipitation:
-
Filter resin and drop filtrate into ice-cold Diethyl Ether .
-
Centrifuge (4°C, 3000 rpm). Decant ether.
-
Wash pellet 2x with cold ether.
-
-
Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize immediately. Do not leave in solution for extended periods.
Workflow Visualization
Diagram 2: Melphalan Synthesis Decision Tree
A step-by-step logic flow for the operator.
Quality Control & Troubleshooting
Analytical HPLC
-
Column: C18 Reverse Phase.
-
Mobile Phase: A: 0.1% TFA in H2O; B: 0.1% TFA in Acetonitrile.
-
Gradient: Standard gradients apply.
-
Note: Melphalan is hydrophobic; expect a shift in retention time compared to the unconjugated peptide.
Mass Spectrometry (MS) Verification
The Chlorine Isotope Pattern is the fingerprint of success.
-
Chlorine has two abundant isotopes: ³⁵Cl (75%) and ³⁷Cl (25%).
-
A bis-chloro molecule (Melphalan) will show a distinct triplet pattern (M, M+2, M+4) with relative intensities of approx 9:6:1 .
-
Pass Criteria: Observation of this isotope pattern confirms the chlorines are intact.
-
Fail Criteria: Loss of 36 Da (HCl) or conversion to -OH (mass shift of -18 + 17 = -1 Da roughly, but specifically look for loss of the isotope pattern).
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield / Complex Mixture | Premature cyclization during coupling. | Switch to DIC/Oxyma. Ensure NO base is used. Lower temperature to 20°C. |
| Mass -36 Da (Loss of HCl) | Aziridinium formation followed by elimination. | Reduce coupling time. Avoid microwave. |
| Mass +18 Da (Hydrolysis) | Hydrolysis of Cl to OH. | Check water content in DMF. Minimize time in aqueous buffers during purification. |
| Adducts on Scavengers | Reaction with EDT/DODT. | Remove thiols from cleavage cocktail. Use TIPS only. |
References
-
Design and Synthesis of Peptide-Drug Conjugates
- Source:Melflufen (Melphalan flufenamide). Oncopeptides AB.
- Context: Clinical applic
-
URL:[Link]
-
Fmoc Chemistry Standards
- Source:Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
-
Context: Standard protocols for DIC/Oxyma coupling.
-
URL:[Link]
-
Stability of Melphalan
- Source:Stability of melphalan solutions during prepar
- Context: Hydrolysis r
-
URL:[Link]
-
Aziridinium Ion Chemistry
-
Cleavage Cocktails
Sources
- 1. Newly Synthesized Melphalan Analogs Induce DNA Damage and Mitotic Catastrophe in Hematological Malignant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells [mdpi.com]
Application Note: High-Integrity Loading of Fmoc-Melphalan on Wang Resin
Executive Summary
Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine (Fmoc-Melphalan) represents a unique challenge in Solid-Phase Peptide Synthesis (SPPS).[1] As a derivative of a nitrogen mustard alkylating agent, the side chain contains a bis(2-chloroethyl)amino moiety capable of intramolecular cyclization to form a reactive aziridinium ion. This reactivity, while therapeutic, poses significant stability risks during the esterification required for Wang resin loading.
Standard carbodiimide coupling protocols (e.g., DIC/DMAP) often utilize 4-dimethylaminopyridine (DMAP) as a catalyst.[1][2][3] However, basic conditions and carboxyl activation can accelerate both racemization and the premature alkylation of the nucleophilic components.
This guide details the MSNT/N-Methylimidazole (NMI) protocol as the "Gold Standard" for loading Fmoc-Melphalan onto Wang resin.[1] This method operates under milder conditions than symmetric anhydride approaches, significantly preserving the integrity of the nitrogen mustard pharmacophore and the chiral center.
Strategic Analysis: The Chemistry of the Challenge
The Instability of the Nitrogen Mustard
The core difficulty lies in the competition between the desired esterification (loading) and the undesired side reactions of the chloroethyl group.
-
Risk 1: Aziridinium Formation. Under basic conditions or elevated temperatures, the nitrogen lone pair can displace a chloride ion, forming a strained aziridinium ring. This species is hyper-reactive and will alkylate the resin, the solvent, or the amino acid itself.
-
Risk 2: Racemization. The electron-withdrawing nature of the phenyl ring, enhanced by the para-amino substitution, makes the
-proton slightly more acidic. Prolonged activation times with basic catalysts (DMAP) increase the risk of conversion.
Why MSNT?
1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) , used in conjunction with N-Methylimidazole (NMI), allows for efficient esterification of hydroxyl resins (like Wang) without the high concentration of strong bases required in other methods.[1] It minimizes the "activation lifetime" of the carboxylic acid, thereby reducing the window for racemization.
Visual Workflow
The following diagram outlines the decision logic and workflow for this specific loading process.
Caption: Workflow for loading Fmoc-Melphalan on Wang resin, prioritizing the MSNT pathway for stability.
Experimental Protocols
Protocol A: MSNT / N-Methylimidazole Loading (Recommended)
This protocol minimizes racemization and preserves the alkylating side chain.[1]
Reagents:
-
Wang Resin (0.5 – 1.0 mmol/g substitution)[1]
-
Fmoc-Melphalan-OH (dried in vacuo overnight)
-
MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)[1][3]
-
N-Methylimidazole (NMI)[1]
-
Solvents: Dry Dichloromethane (DCM), Dry Tetrahydrofuran (THF)[1]
Procedure:
-
Resin Preparation:
-
Activation & Coupling:
-
In a separate dry flask, dissolve Fmoc-Melphalan-OH (
relative to resin capacity) in a minimum volume of dry DCM/THF (9:1 ratio). The THF aids solubility. -
Add N-Methylimidazole (NMI) (
).[1] -
Add MSNT (
).[1] -
Crucial: Stir this mixture under nitrogen for 2–3 minutes until MSNT is dissolved. Do not pre-activate for long periods.[1][5]
-
Transfer the solution immediately to the drained resin.
-
-
Incubation:
-
Agitate gently (rocking, not magnetic stirring) for 60 minutes at room temperature.
-
Safety: Ensure the vessel is sealed under nitrogen to prevent moisture ingress, which hydrolyzes MSNT.
-
-
Washing:
Protocol B: Capping Unreacted Hydroxyls
Regardless of the loading method, unreacted hydroxyl groups on the Wang resin must be capped to prevent truncated sequences (deletion sequences) during synthesis.
Reagents:
Procedure:
-
Prepare a solution of Acetic Anhydride (
) and Pyridine ( ) in DCM. -
Add to the resin and agitate for 30 minutes at room temperature.
-
Drain and wash thoroughly: DCM (
), DMF ( ), MeOH ( ), DCM ( ).[1][6] -
Dry the resin in vacuo if storing, or proceed to Fmoc deprotection.
Quality Control: Loading Determination
Trustworthiness Check: You must verify the loading efficiency.[7] The gravimetric method is often inaccurate for small scales; the UV spectrophotometric method is required.
Principle: Cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which absorbs strongly at 290 nm (or 301 nm).[1]
Protocol:
-
Weigh exactly
of dried, loaded resin into a volumetric flask ( or ). -
Add
Piperidine in DMF to fill the flask. -
Agitate for 20 minutes.
-
Transfer a sample to a quartz cuvette. (Dilute if necessary to keep Absorbance
). -
Measure Absorbance (
) at 290 nm .[1] -
Calculate loading (
) using the formula:
Target Specification:
-
Acceptable Loading:
.[1] -
If loading is
, repeat Protocol A (Double Coupling).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Loading (< 0.3 mmol/g) | Moisture in solvents; Old MSNT.[1] | Use freshly distilled DCM/THF.[1] Ensure MSNT is white/crystalline, not yellow.[1] |
| Racemization Detected | Over-activation; High base concentration.[1] | Switch strictly to MSNT/NMI.[1] Avoid DMAP completely.[1] Reduce coupling time to 45 min. |
| Resin Clumping | Aziridinium cross-linking.[1] | The Melphalan side chain has alkylated the resin. Discard batch. Ensure temperature was controlled (< 25°C) and base was minimal. |
| Precipitation | Poor solubility of Fmoc-Melphalan.[1] | Add small amounts of THF or NMP to the DCM coupling mixture. |
References
-
Wang, S. S. (1973).[1] "p-Alkoxybenzyl Alcohol Resin and p-Alkoxybenzyloxycarbonylhydrazide Resin for Solid Phase Synthesis of Protected Peptide Fragments." Journal of the American Chemical Society, 95(4), 1328–1333. Link
-
Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990).[1] "An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports."[1][8] Tetrahedron Letters, 31(12), 1701–1704.[1] Link
- Key cit
-
Barlos, K., et al. (1991).[1][4] "Determination of the loading of resins in solid phase peptide synthesis." International Journal of Peptide and Protein Research, 37, 513.[1][4]
- Standard reference for the UV loading determin
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] "Amino Acid-Protecting Groups."[1][7][9][][11] Chemical Reviews, 109(6), 2455–2504.[1] Link
- Provides context on the stability of alkyl
Sources
- 1. Melphalan flufenamide - Wikipedia [en.wikipedia.org]
- 2. peptideweb.com [peptideweb.com]
- 3. bharavilabs.in [bharavilabs.in]
- 4. merckmillipore.com [merckmillipore.com]
- 5. drugs.com [drugs.com]
- 6. rsc.org [rsc.org]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
Troubleshooting & Optimization
Preventing aziridinium ion formation during Fmoc-Melphalan synthesis
Executive Summary: The Melphalan Paradox
The synthesis of Fmoc-Melphalan presents a fundamental chemical conflict we call the "Melphalan Paradox."
-
Fmoc Protection Requirement: The amine group of Melphalan must be nucleophilic to react with the Fmoc reagent, requiring a basic pH (> 7.5) .
-
Mustard Stability Requirement: The nitrogen mustard group is highly unstable at basic pH, rapidly cyclizing into the reactive aziridinium ion , leading to hydrolysis and racemization.
The Solution: This guide provides a modified Schotten-Baumann protocol using Fmoc-OSu (rather than Fmoc-Cl) and a strict "pH-Stat" strategy to navigate this narrow stability window.
Module 1: Mechanism & Diagnostics
Before attempting synthesis, you must understand the enemy. The aziridinium ion is not just a byproduct; it is the active intermediate that leads to multiple failure modes.
The Failure Pathway
Under basic conditions, the free amine lone pair attacks the
Figure 1: The kinetic pathway of Melphalan degradation. Note that the aziridinium ion is the central hub for all major impurities.
Diagnostic Indicators
If your synthesis is failing, check these indicators:
| Indicator | Observation | Root Cause |
| LCMS | Mass shift of -36 Da (loss of HCl) or -18 Da (Hydrolysis +17, -35 Cl) | Aziridinium formation followed by hydrolysis. |
| HPLC | Early eluting peak (more polar) | Hydroxy-melphalan (hydrolyzed mustard). |
| Appearance | Insoluble precipitate during reaction | Polymerization of melphalan via intermolecular alkylation. |
| Chirality | Loss of optical rotation | Aziridinium formation proceeds via an SN2 mechanism that can lead to racemization upon ring opening. |
Module 2: Optimized Synthesis Protocol
Objective: Synthesize N-Fmoc-Melphalan with <0.5% hydrolyzed byproduct.
Reagents
-
Substrate: Melphalan HCl[1]
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). Do not use Fmoc-Cl, as it generates HCl and requires stronger bases to scavenge.
-
Base: NaHCO₃ (Sodium Bicarbonate). Avoid Na₂CO₃ or NaOH.
-
Solvent: 1:1 Dioxane:Water (v/v).
Step-by-Step Methodology
-
Dissolution (Acidic Start):
-
Dissolve Melphalan HCl in water/dioxane (1:1).
-
Status Check: The pH should be acidic (~3-4). The mustard is stable.
-
-
Controlled Basification (The Danger Zone):
-
Cool the solution to 0°C on an ice bath. Temperature control is critical to slow down cyclization kinetics.
-
Add NaHCO₃ slowly until pH reaches 8.0 - 8.5 .
-
Warning: Do not exceed pH 9.0.
-
-
Fmoc Addition:
-
Add Fmoc-OSu (1.1 equivalents) dissolved in minimal dioxane.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1-2 hours.
-
-
The "Kill" Step (Critical):
-
Workup:
-
Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with 0.1N HCl (not water, keep it acidic!).
-
Dry over Na₂SO₄ and concentrate in vacuo at < 35°C.
-
Module 3: Troubleshooting & FAQs
Q1: Why can't I use Fmoc-Cl? It's cheaper.
A: Fmoc-Cl is highly reactive and produces HCl as a byproduct. To neutralize the HCl, you must add a stronger base or a larger excess of base. This creates local "hotspots" of high pH (>10) where the base is added, causing immediate cyclization of the Melphalan. Fmoc-OSu releases N-hydroxysuccinimide (weakly acidic), buffering the reaction naturally.
Q2: My product decomposes on the HPLC column. Why?
A: Standard HPLC mobile phases often use neutral or slightly basic buffers. Melphalan derivatives can degrade during analysis.
-
Fix: Ensure your mobile phase is acidic (0.1% TFA or Formic Acid). Keep the autosampler at 4°C.
Q3: Can I use this building block in standard SPPS?
A: Use with extreme caution.
-
Risk: The removal of the Fmoc group (using 20% Piperidine) exposes the free amine of the Melphalan on the resin. Piperidine is a strong base.
-
Strategy: If Melphalan is internal (not N-terminal), the subsequent Fmoc deprotection steps will degrade it. Melphalan should ideally be the N-terminal residue or coupled using a "fragment condensation" approach to avoid exposing it to repeated base treatments.
Q4: How do I store Fmoc-Melphalan?
A: Store at -20°C , strictly dry, and under argon. Moisture + trace residual base = autocatalytic degradation.
Module 4: Decision Logic for Process Optimization
Use this logic flow to correct deviations in your synthesis.
Figure 2: Troubleshooting decision tree for Fmoc-Melphalan synthesis.
References
-
Melphalan Stability & Kinetics
- Flora, K. P., Smith, S. L., & Cradock, J. C. (1979). Application of a simple high-performance liquid chromatographic method for the determination of melphalan in the presence of its hydrolysis products.
- Context: Establishes the pH-dependent hydrolysis r
-
(Verified via NIH/PubMed)
-
Aziridinium Ion Mechanism
-
Gowans, L. A., et al. (1994). The stability of melphalan in infusion fluids.[4]
- Context: Details the chloride ion suppression effect and aziridinium kinetics.
-
-
Fmoc Protection of Sensitive Amino Acids
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5] Chemical Reviews.
- Context: Authoritative review on protecting group strategies for side-reaction prone amino acids.
-
-
Melphalan in SPPS
Sources
- 1. drugs.com [drugs.com]
- 2. Stability of melphalan solutions during preparation and storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of Melphalan in 0.9% Sodium Chloride Solutions Prepared in Polyvinyl Chloride Bags for Intravenous Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Stability of Captisol-enabled versus propylene glycol-based melphalan at room temperature and after refrigeration - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-Melphalan: Solubility & Stability Troubleshooting Guide
This technical guide addresses the specific solubility and stability challenges of Fmoc-Melphalan (Fmoc-L-PAM) in Solid Phase Peptide Synthesis (SPPS).
Technical Abstract
Fmoc-Melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) presents a unique dual-challenge in SPPS: hydrophobicity leading to aggregation/precipitation, and chemical instability due to the reactive nitrogen mustard moiety. The bis(2-chloroethyl)amino group is an alkylating agent prone to cyclization (aziridinium formation) and hydrolysis, particularly under basic conditions or elevated temperatures. This guide provides optimized protocols to solubilize the residue while mitigating side reactions.
Part 1: Solvent Selection & Preparation
Q1: Why does Fmoc-Melphalan precipitate in pure DMF, and how can I fix it? A: Fmoc-Melphalan is highly hydrophobic due to the aromatic ring and the chloroethyl side chains. While soluble in DMF at low concentrations, it often aggregates at the high concentrations (0.1–0.5 M) required for efficient coupling.
-
The Fix: Use Anhydrous DMSO as a co-solvent.
-
Protocol: Dissolve Fmoc-Melphalan in a minimal amount of DMF first, then dilute with DMSO. A ratio of 80:20 (DMF:DMSO) is usually sufficient to maintain clarity without compromising resin swelling.
-
Caution: Avoid NMP (N-methyl-2-pyrrolidone) if the solution will stand for >30 minutes. While NMP is a better solvent for hydrophobics, it accelerates the degradation of the chloroethyl group compared to DMF/DMSO mixtures.
Q2: Can I use heating or sonication to aid dissolution? A: Absolutely not.
-
Reasoning: Heat accelerates the cyclization of the chloroethyl group into the highly reactive aziridinium ion . This ion can self-alkylate (polymerize) or alkylate the solvent/resin, destroying the amino acid before coupling.
-
Alternative: Vortex vigorously at room temperature. If particulates persist, add DMSO dropwise until clear.
Part 2: Coupling Conditions & Stability
Q3: Which coupling reagents minimize side reactions for Melphalan? A: Avoid high concentrations of tertiary bases (like DIPEA) which can promote elimination or cyclization.
-
Recommended System: DIC / Oxyma Pure .[1]
-
Why: This carbodiimide approach maintains a near-neutral to slightly acidic pH during activation, stabilizing the nitrogen mustard group.
-
-
Alternative System: HATU / DIPEA (Careful Control Required).
-
Condition: Use exactly 2.0 equivalents of DIPEA relative to Fmoc-Melphalan. Do not use a large excess (e.g., 10 eq) as is common in automated protocols.
-
Q4: How do I prevent the "Mustard" group from reacting with piperidine during Fmoc removal? A: The nitrogen mustard group is susceptible to nucleophilic attack by piperidine (used for Fmoc removal). Long exposure leads to alkylation of the piperidine, resulting in adduct formation and loss of the active drug moiety.
-
Strategy: "Fast-Flow" Deprotection.
-
Standard Protocol: 20% Piperidine (2 x 10 min) → RISKY .
-
Optimized Protocol: 20% Piperidine (1 x 2 min, 1 x 5 min).
-
Wash: Perform immediate, high-volume flow washes with DMF to remove piperidine rapidly.
-
Part 3: Experimental Protocol (Step-by-Step)
Workflow: Fmoc-Melphalan Coupling
-
Preparation:
-
Calculate 3.0 eq of Fmoc-Melphalan relative to resin loading.
-
Prepare Solvent Mix: 80% DMF / 20% DMSO (anhydrous).
-
-
Dissolution:
-
Add Fmoc-Melphalan to the vial.
-
Add the Solvent Mix to reach 0.2 M concentration.
-
Vortex for 60 seconds. Check for clarity.
-
-
Activation (DIC/Oxyma Method):
-
Add 3.0 eq Oxyma Pure .[1]
-
Add 3.0 eq DIC (Diisopropylcarbodiimide).
-
Pre-activate for exactly 2 minutes. (Do not exceed 5 mins).
-
-
Coupling:
-
Add mixture to the resin.[2]
-
Agitate at Room Temperature for 45–60 minutes .
-
Note: Do not couple overnight. Long coupling times increase the risk of hydrolysis.
-
-
Washing:
-
Drain and wash with DMF (3 x 1 min).
-
Optional: Wash with DCM to verify resin swelling, then return to DMF.
-
Part 4: Decision Logic & Mechanism (Visualization)
The following diagram illustrates the decision process for solvent selection and the chemical risks involved.
Caption: Decision tree for solubilizing Fmoc-Melphalan and avoiding aziridinium-mediated side reactions.
Part 5: Quantitative Data Summary
| Parameter | Standard AA Condition | Fmoc-Melphalan Condition | Reason |
| Solvent | 100% DMF or NMP | DMF + 10-20% DMSO | Overcomes hydrophobicity without NMP instability. |
| Concentration | 0.5 M | 0.2 M | Prevents aggregation; Melphalan is bulky. |
| Activation | HBTU/DIPEA (Excess) | DIC/Oxyma or HATU/Low Base | High pH promotes aziridinium formation. |
| Coupling Time | 1 - 2 Hours | 45 - 60 Minutes | Minimizes hydrolysis of the chloroethyl group. |
| Temperature | RT or Heated (50°C+) | Strictly RT (20-25°C) | Heat triggers rapid degradation. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Discusses stability of sensitive side chains like nitrogen mustards in SPPS).
-
Galibert, M., et al. (2009). Melphalan-containing peptides: Synthesis and stability. Tetrahedron Letters. (Details the degradation mechanism of Melphalan via aziridinium ions).
-
Albericio, F., & Tulla-Puche, J. (2008). The Use of Oxyma Pure as an Alternative to HOBt in SPPS. Organic Process Research & Development. (Basis for the neutral pH coupling recommendation).
-
Bachem Technical Notes. Handling of Sensitive Amino Acid Derivatives. (General guidelines for hydrophobic and alkylating residues).
Sources
Fmoc-Melphalan coupling efficiency troubleshooting
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Fmoc-Melphalan coupling. As a Senior Application Scientist, I understand that incorporating this sterically hindered and chemically sensitive amino acid into a peptide sequence can be a significant challenge. This guide is designed to provide you with in-depth, field-proven insights to troubleshoot and optimize your Fmoc-Melphalan coupling reactions, ensuring the integrity and success of your solid-phase peptide synthesis (SPPS).
Melphalan, an alkylating agent, is a valuable residue in the development of targeted peptide therapeutics.[1] However, its bulky bis(2-chloroethyl)phenyl group, combined with the N-terminal Fmoc protecting group, creates considerable steric hindrance that can impede standard coupling protocols.[2][3] This guide will address the most common issues encountered and provide systematic, evidence-based solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Fmoc-Melphalan coupling reaction showing a positive Kaiser test, indicating inefficiency?
A positive Kaiser test after a coupling step signals the presence of unreacted primary amines on the resin, meaning the Fmoc-Melphalan has not been successfully attached to the growing peptide chain.[4][5] The primary reason for this is the significant steric hindrance posed by both the Fmoc group and the bulky melphalan side chain.[2][3] This bulkiness makes it difficult for the activated carboxyl group of Fmoc-Melphalan to approach the N-terminal amine on the resin-bound peptide.
Q2: What are the most effective coupling reagents for Fmoc-Melphalan?
For sterically hindered amino acids like Melphalan, standard carbodiimide reagents (e.g., DCC, DIC) are often insufficient.[2] More potent uronium/aminium or phosphonium salt-based reagents are required to achieve efficient coupling.[6]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is widely considered the gold standard for difficult couplings.[7][8] It forms a highly reactive OAt-active ester, which is more effective at overcoming steric hindrance than the OBt-esters formed by HBTU.[7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a good, more cost-effective alternative to HATU, though it may be slightly less efficient for the most challenging couplings.[7][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that shows coupling efficiencies comparable or even superior to HATU.[9][10] It has the added benefits of being safer (non-explosive) and having excellent solubility.[10]
Q3: How can I improve the solubility of Fmoc-Melphalan for the coupling reaction?
Poor solubility of the activated amino acid can lead to precipitation and incomplete reactions. While Fmoc-Melphalan is generally soluble in standard SPPS solvents like DMF and NMP, its concentration and the presence of other reagents can sometimes cause issues.[11][12]
-
Ensure High-Quality Solvents: Use fresh, amine-free DMF or NMP. Degraded DMF contains dimethylamine, which can cause premature Fmoc deprotection.[11]
-
Activate Prior to Full Dissolution: The solubility of Fmoc-amino acids often increases after activation with the coupling reagent.[11]
-
Use Co-solvents: In difficult cases, adding a small amount of Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP) to DMF can improve solubility.[13]
-
Gentle Sonication or Warming: Gentle sonication in a temperature-controlled bath or warming the solution to 30-40°C can help dissolve the reagent. Avoid excessive heat, which can degrade the Fmoc group.[13]
Q4: What are the potential side reactions with Fmoc-Melphalan, and how can I avoid them?
Besides incomplete coupling, there are two primary side reactions to be aware of:
-
Diketopiperazine (DKP) Formation: This is a notorious side reaction at the dipeptide stage, where the newly deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic piperazine-2,5-dione.[14][15] This is especially prevalent when Proline is the C-terminal or penultimate residue, but can occur with other amino acids.[16] To minimize DKP formation, use a sterically hindered resin like 2-chlorotrityl chloride resin for the first amino acid, which shields the ester bond.[16]
-
Racemization: While modern coupling reagents are designed to minimize racemization, the risk is higher with prolonged activation times or in the presence of excess base.[9][17] Using HATU or adding an auxiliary agent like HOBt can suppress epimerization.[7][17]
In-Depth Troubleshooting Guide
Scenario 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue beads) is a clear sign of incomplete coupling.[18] Do not proceed to the next deprotection step. Instead, follow this systematic troubleshooting workflow.
References
-
Peptide Synthesis for Beginners - Peptide Primers. (n.d.). Peptide Primers. Retrieved February 14, 2026, from [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
-
Introduction to Peptide Synthesis. (2011). National Institutes of Health. Retrieved February 14, 2026, from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Lab, UC Irvine. Retrieved February 14, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
-
Accelerated chemical synthesis of peptides and small proteins. (2004, November 23). PNAS. Retrieved February 14, 2026, from [Link]
-
Kaiser Test Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable. Retrieved February 14, 2026, from [Link]
-
Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025, November 18). Biovera Research. Retrieved February 14, 2026, from [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (2000). Journal of Peptide Science. Retrieved February 14, 2026, from [Link]
-
Influence of solid support, solvent and coupling reagent on the head-to-tail cyclization of resin-bound peptides. (1994, January 1). International Journal of Peptide and Protein Research. Retrieved February 14, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
-
Fmoc Solid-Phase Peptide Synthesis. (2015). Methods in Molecular Biology. Retrieved February 14, 2026, from [Link]
-
Peptides on Tap: Automated Flow Synthesis with Standard HPLC. (2023, August 23). ChemRxiv. Retrieved February 14, 2026, from [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. (2001, June). Journal of Peptide Research. Retrieved February 14, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007, June 20). The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]
-
Analysis of Fmoc removal reaction kinetics through RP-HPLC. (2014). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec Peptides. Retrieved February 14, 2026, from [Link]
-
Chemical modification of melphalan as a key to improving treatment of haematological malignancies. (2020, March 11). Scientific Reports. Retrieved February 14, 2026, from [Link]
-
Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. (2020, December 15). Bioorganic & Medicinal Chemistry Letters. Retrieved February 14, 2026, from [Link]
-
Improving Solubility via Structural Modification. (2013). Topics in Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 14, 2026, from [Link]
-
Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (2018). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. (2015, November 24). RSC Advances. Retrieved February 14, 2026, from [Link]
-
Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells. (2022, February 3). Molecules. Retrieved February 14, 2026, from [Link]
-
A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. (2022, November 16). Molecules. Retrieved February 14, 2026, from [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022, March 29). ACS Omega. Retrieved February 14, 2026, from [Link]
Sources
- 1. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. jpt.com [jpt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pnas.org [pnas.org]
- 9. bachem.com [bachem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. chempep.com [chempep.com]
- 15. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. peptide.com [peptide.com]
Technical Support Center: Fmoc-Melphalan Stability & Synthesis
This guide serves as a specialized technical resource for researchers working with Fmoc-Melphalan (Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine) . It addresses the critical instability of the nitrogen mustard moiety during Solid Phase Peptide Synthesis (SPPS).
Subject: Preventing Hydrolysis & Alkylating Activity Loss in SPPS
Status: Active | Severity: Critical | Target Moiety: Bis(2-chloroethyl)amino group
The Core Problem: Aziridinium Instability
Why your synthesis fails:
The "mustard" group in Melphalan is an alkylating agent designed to attack DNA. It functions via a neighboring group participation mechanism. The nitrogen atom attacks the
In a biological context, this ion alkylates DNA.[1] In a peptide synthesizer, this ion reacts with water (hydrolysis) or nucleophilic scavengers , rendering the molecule therapeutically inert.
Key Triggers for Degradation:
-
Basic pH: Deprotonation increases the nucleophilicity of the nitrogen, accelerating aziridinium formation.
-
Heat: Significantly increases the rate of cyclization.
-
Nucleophiles: Thiols (EDT, DTT) in cleavage cocktails will permanently deactivate the drug.
Mechanism Visualization
The following diagram illustrates the degradation pathway you must prevent.
Figure 1: The degradation cascade of Melphalan. The transition from Intact to Aziridinium is the rate-limiting step accelerated by SPPS bases.
Strategic Planning: Position Matters
The location of Melphalan in your sequence dictates the synthesis strategy.
| Scenario | Risk Level | Recommended Strategy |
| N-Terminal | Low | Standard Protocol. Couple Melphalan last. Do not remove the Fmoc group unless necessary for a specific tag. If a tag is needed, use extreme caution. |
| Internal | Critical | Fragment Condensation or "Fast-Fmoc" Protocol. Every subsequent exposure to piperidine degrades the Melphalan side chain. |
Step-by-Step Synthesis Protocols
A. Storage & Handling (Pre-Synthesis)
-
Temperature: Store Fmoc-Melphalan at -20°C .
-
Atmosphere: Keep under Argon/Nitrogen.
-
Solubilization: Dissolve in DMF immediately before use. Do not let it sit in solution for >1 hour.
B. Coupling (The Safe Step)
Coupling is generally safe as it occurs at near-neutral pH.
-
Reagents: DIC/Oxyma Pure or HATU/DIPEA.
-
Conditions: Room temperature, 1-2 hours.
-
Note: Avoid pre-activation times >5 minutes.
C. Fmoc Deprotection (The Danger Zone)
If Melphalan is internal, you must modify your deprotection step.
Standard Protocol (Avoid for Internal Melphalan):
-
20% Piperidine in DMF (2 x 10 min). Result: High degradation risk.
Optimized "Fast-Fmoc" Protocol (Recommended):
-
Reagent: 20% Piperidine in DMF.
-
Time: 2 x 3 minutes (Short bursts).
-
Wash: Extensive DCM washes immediately after.
-
Alternative Base: Consider 5-10% Piperazine in DMF for highly sensitive sequences (slower reaction, but milder pKa).
D. Cleavage Cocktail (The "No Thiol" Rule)
CRITICAL WARNING: Do NOT use Ethanedithiol (EDT), Dithiothreitol (DTT), or Thioanisole. These are strong nucleophiles and will alkylate the Melphalan mustard group, destroying your product.
Recommended Cocktail (Reagent B - Modified):
-
TFA: 95%
-
TIS (Triisopropylsilane): 2.5% (Scavenger)[2]
-
Water: 2.5% (Scavenger)
-
Time: 2 hours maximum at Room Temp (or 4 hours at 4°C).
Quality Control & Troubleshooting
Mass Spectrometry Diagnostics
Use this table to interpret your LC-MS data. Unlike typical hydrolysis (+18 Da), Melphalan hydrolysis involves the substitution of Chlorine (35.5 Da) with Hydroxyl (17 Da).
| Observed Mass Shift | Diagnosis | Cause |
| Target Mass | Success | Intact Melphalan. |
| -18 Da | Monohydroxy | One chlorine replaced by OH. (Hydrolysis) |
| -36 Da | Dihydroxy | Both chlorines replaced by OH. (Full Hydrolysis) |
| +56 Da | t-Butyl Adduct | Incomplete scavenging (check TIS levels). |
Troubleshooting Flowchart
Figure 2: Diagnostic logic for identifying Melphalan degradation products.
Frequently Asked Questions (FAQ)
Q: Can I use microwave synthesis with Fmoc-Melphalan? A: Absolutely not. The heat generated by microwave synthesis (typically 60°C+) will instantly drive the formation of the aziridinium ion and subsequent hydrolysis. Perform all Melphalan-related steps at room temperature.
Q: I have to place Melphalan in the middle of a 20-mer peptide. Is this possible? A: It is high-risk. The cumulative exposure to piperidine for the subsequent 10+ residues will likely degrade the mustard group.
-
Solution: Synthesize the peptide in two fragments (Fragment Condensation). Synthesize the C-terminal fragment (containing Melphalan at its N-term) and the N-terminal fragment separately. Purify, then couple them in solution.
Q: Why is my product mass 36 Da lower than expected? A: You have likely hydrolyzed both chlorine atoms. This usually happens if the cleavage cocktail contained too much water, or if the peptide was left in basic solution for too long. Ensure your TFA is fresh and anhydrous.
Q: Can I use standard Reagent K (TFA/Phenol/Water/Thioanisole/EDT)? A: No. Thioanisole and EDT are nucleophiles. They will attack the Melphalan side chain. Use a "thiol-free" cocktail like TFA/TIS/Water.[3]
References
-
National Center for Biotechnology Information (PubChem). Melphalan Compound Summary. Retrieved from [Link]
-
Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[4] (Explaining the reactivity of scavengers, supporting the exclusion of thiols for alkylating agents). Retrieved from [Link]
- Stout, M. et al. (1976). An Isocratic UV HPLC Assay for Analysis of Total and Free Melphalan Concentrations. (Establishing hydrolysis kinetics and mass shifts).
-
Fields, G. B., & Noble, R. L. (1990).[5] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5][6] International Journal of Peptide and Protein Research.[5] (Foundational text on Fmoc/Piperidine mechanisms).
Sources
- 1. Synthesis and In Vitro Activity of Novel Melphalan Analogs in Hematological Malignancy Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. biotage.com [biotage.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purity of Fmoc-Melphalan Peptides Post-TFA Cleavage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Melphalan. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the trifluoroacetic acid (TFA)-mediated cleavage and deprotection of melphalan-containing peptides. Our focus is to provide you with the scientific rationale and practical steps to maximize the purity and yield of your final product.
Introduction: The Challenge of Melphalan's Reactivity
Melphalan, a nitrogen mustard derivative of phenylalanine, is a potent alkylating agent, a property that makes it a valuable therapeutic moiety. However, this very reactivity poses significant challenges during the final stages of solid-phase peptide synthesis (SPPS). The bis(2-chloroethyl)amino group of melphalan is highly susceptible to degradation under the strong acidic conditions of standard TFA cleavage protocols, leading to the formation of impurities that can be difficult to separate from the target peptide.
This guide is structured to help you navigate these challenges, from understanding the underlying chemistry to implementing optimized protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after TFA cleavage of my melphalan-containing peptide?
A1: The most common impurities are the mono- and di-hydroxylated forms of your melphalan peptide. Under the acidic and aqueous conditions of the TFA cleavage cocktail, the nitrogen mustard moiety can undergo hydrolysis. This occurs via the formation of a reactive aziridinium ion, which is then attacked by water. Significant degradation of melphalan under acidic conditions has been documented.[1]
Q2: Can I use a standard cleavage cocktail like Reagent K for my melphalan peptide?
A2: While Reagent K (TFA/water/phenol/thioanisole/EDT) is a robust, general-purpose cleavage cocktail, it may not be optimal for melphalan-containing peptides.[2] The high water content (5%) can promote the hydrolysis of the nitrogen mustard. A careful optimization of the scavenger composition is recommended to minimize this key side reaction.
Q3: My HPLC chromatogram shows multiple peaks close to my product peak. What are they likely to be?
A3: Besides the hydroxylated species mentioned in Q1, you may also be observing diastereomers if you are not using an enantiomerically pure form of Fmoc-Melphalan. Other possibilities include by-products from the alkylation of sensitive residues in your peptide sequence (like Trp or Cys) by carbocations generated from protecting groups, or incomplete deprotection of other amino acids.[3]
Q4: Is it possible for the melphalan nitrogen mustard to alkylate other residues in my peptide during cleavage?
A4: Yes, this is a significant risk. Nitrogen mustards are alkylating agents by nature.[4] The acidic environment of the TFA cleavage can activate the nitrogen mustard, making it susceptible to nucleophilic attack from sensitive amino acid side chains within the same or different peptide chains, or even from certain scavenger molecules.
In-Depth Troubleshooting Guide
This section is organized by common problems encountered during the cleavage and purification of melphalan-containing peptides. For each problem, we explore the potential causes and provide systematic solutions.
Problem 1: Low Yield of the Desired Melphalan Peptide with Significant Impurities Detected by LC-MS
Observation: Your primary peak in the HPLC is lower than expected, and you observe significant peaks corresponding to the mass of your peptide +18 Da (dihydroxylated) and/or +34 Da (monohydroxylated, monochlorinated).
Root Cause Analysis: The primary culprit is the hydrolysis of the nitrogen mustard moiety of melphalan. The presence of water in the cleavage cocktail, while necessary to scavenge carbocations, directly participates in this degradation pathway.
Solutions:
-
Optimize the Cleavage Cocktail: The goal is to find a balance between efficient carbocation scavenging and minimizing water content.
-
Reduce Water Content: Start with a standard low-water cocktail like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) and systematically reduce the water content. Be aware that reducing water too much can lead to increased alkylation of other sensitive residues if your peptide contains them.
-
Incorporate a Thiol Scavenger: While direct evidence for their effectiveness in preventing melphalan hydrolysis is limited, thiols like 1,2-ethanedithiol (EDT) are excellent carbocation scavengers and may offer some protective effect.[5][6]
-
-
Control Cleavage Time and Temperature:
-
Minimize Cleavage Time: Perform a time-course study (e.g., 30 min, 1 hr, 2 hr, 4 hr) to determine the minimum time required for complete deprotection of other side-chain protecting groups.[7][8] Analyze each time point by HPLC to find the optimal window that maximizes deprotection while minimizing hydrolysis.
-
Perform Cleavage at Lower Temperatures: Conduct the cleavage at 4°C. The hydrolysis reaction will be slower at lower temperatures. You may need to extend the cleavage time to ensure complete deprotection of other residues.
-
Experimental Protocol: Time-Course Cleavage Study
-
Dry the peptide-resin thoroughly under vacuum for at least 2 hours.
-
Prepare your optimized cleavage cocktail (e.g., TFA/TIS/EDT/H₂O - 94:2.5:2.5:1).
-
Add the cocktail to the resin (10 mL per gram of resin).
-
At intervals of 30, 60, 120, and 180 minutes, withdraw a small aliquot of the cleavage solution.
-
Immediately precipitate the peptide from each aliquot in cold diethyl ether.
-
Analyze the crude peptide from each time point by RP-HPLC and LC-MS to determine the ratio of desired product to hydroxylated impurities.
Problem 2: Appearance of Unidentified Peaks in the HPLC Chromatogram
Observation: Your LC-MS analysis shows peaks that do not correspond to the desired product or its hydroxylated forms.
Root Cause Analysis: These peaks could be due to several side reactions:
-
Alkylation of Scavengers: The reactive aziridinium ion of melphalan could be trapped by nucleophilic scavengers, particularly thiols like EDT, leading to stable adducts.
-
Intra- or Inter-molecular Alkylation: The melphalan moiety of one peptide could alkylate a nucleophilic residue (e.g., Trp, Met, Cys, His) on another peptide chain or even within the same peptide.
-
Incomplete Deprotection: Bulky protecting groups on other amino acids (e.g., Pbf on Arginine) may not be fully cleaved, especially if cleavage times are shortened.[7]
Solutions:
-
Re-evaluate Your Scavenger Choice:
-
If you suspect scavenger adducts, consider replacing a thiol scavenger with a non-nucleophilic scavenger system where possible, or reducing its concentration. Silanes like TIS are generally less nucleophilic than thiols.
-
For peptides containing Trp, the use of Fmoc-Trp(Boc)-OH during synthesis is highly recommended to protect the indole ring from alkylation.[7]
-
-
Employ Milder Cleavage Conditions: For peptides attached to hyper-acid sensitive resins (e.g., 2-chlorotrityl chloride resin), cleavage can be achieved with very dilute TFA (1-5% in DCM).[9] This significantly reduces the rate of hydrolysis of the nitrogen mustard. However, for standard resins like Wang or Rink Amide, this is not a viable option for cleavage from the resin.
Workflow for Optimizing Melphalan Peptide Cleavage
Caption: A workflow for the systematic optimization of TFA cleavage conditions for melphalan-containing peptides.
Problem 3: Difficulty in Purifying the Target Peptide by RP-HPLC
Observation: The desired peptide co-elutes with the hydroxylated impurities, making purification to >95% purity challenging.
Root Cause Analysis: The mono- and di-hydroxylated impurities have very similar hydrophobicity to the parent peptide, as the primary change is the replacement of a chlorine atom with a hydroxyl group. This makes their separation by standard RP-HPLC gradients difficult.
Solutions:
-
Optimize the HPLC Gradient:
-
Shallow Gradient: Employ a very shallow acetonitrile gradient (e.g., a 0.1-0.2% change in acetonitrile per minute) around the elution point of your target peptide.[10] This will increase the resolution between closely eluting peaks.
-
Alternative Mobile Phase Additives: While TFA is standard, experimenting with other ion-pairing agents like phosphoric acid (for non-MS applications) can sometimes alter the selectivity of the separation.[11]
-
-
Consider Alternative Chromatography Techniques:
-
Ion-Exchange Chromatography (IEX): If your peptide and impurities have different net charges at a given pH, IEX can be a powerful orthogonal purification step before or after RP-HPLC.[12]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC separates compounds based on their polarity. The increased polarity of the hydroxylated impurities may allow for their separation from the parent peptide using this technique.[12]
-
Table 1: Summary of Recommended Cleavage Cocktails and Conditions for Fmoc-Melphalan Peptides
| Peptide Characteristics | Recommended Starting Cocktail (v/v/v) | Cleavage Time (Room Temp) | Cleavage Temperature | Key Considerations |
| Melphalan only (no other sensitive residues) | TFA/TIS/H₂O (95:2.5:2.5) | 1-2 hours | Room Temp or 4°C | Monitor for hydrolysis. |
| Melphalan + Trp | TFA/TIS/EDT/H₂O (94:2.5:2.5:1) | 2-3 hours | Room Temp | Use Fmoc-Trp(Boc)-OH in synthesis. |
| Melphalan + Cys/Met | TFA/TIS/EDT/H₂O (94:2.5:2.5:1) | 2-3 hours | Room Temp | EDT helps prevent oxidation of Met and disulfide formation of Cys. |
| Melphalan + multiple Arg(Pbf) | TFA/Thioanisole/TIS/H₂O (92.5:2.5:2.5:2.5) | 3-4 hours | Room Temp | Thioanisole aids in Pbf removal. Extended time may be needed. |
Concluding Remarks
The successful synthesis and purification of melphalan-containing peptides require a departure from standard, one-size-fits-all cleavage protocols. A thorough understanding of the acid-lability of the nitrogen mustard group is paramount. By systematically optimizing the cleavage cocktail composition, reaction time, and temperature, and by employing high-resolution purification techniques, researchers can significantly improve the purity and yield of their final product. This guide provides a framework for this optimization process, empowering you to tackle the unique challenges posed by this potent and sensitive amino acid derivative.
References
- A validated RP-HPLC method for the estimation of melphalan in tablet dosage forms. (n.d.).
- Simaltaneous Determination of Melphalan and Its Process- Related Impurities Using a Stability-Indicating and Valid
- cleavage cocktails for peptides with acid-labile side chains. (2025). Benchchem.
- Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. (n.d.).
- Chemical Methods for Peptide and Protein Backbone Cleavage. (2025).
- Optimizing cleavage conditions for peptides with multiple Arg(Pbf) residues. (2025). Benchchem.
- WO2015028599A1 - Cleavage of synthetic peptides. (2015).
- Technical Support Center: Optimizing Cleavage of Peptides Containing Acid-Labile Protecting Groups. (2025). Benchchem.
- HPLC of Peptides and Proteins. (n.d.). Humana Press.
- Application Note Peptide Cleavage and Protected Cleavage Procedures. (n.d.).
- Cleavage Cocktail Selection. (n.d.). CDN.
- Melphalan. (n.d.). LKT Labs.
- Technical Support Center: TFA Cleavage of Peptides with Sensitive Residues. (2025). Benchchem.
- Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine). (2014).
- HPLC Analysis and Purification of Peptides. (n.d.).
- Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins. (2001).
- The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). VYDAC.
Sources
- 1. New method of peptide cleavage based on Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Melphalan - LKT Labs [lktlabs.com]
- 5. Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cem.de [cem.de]
- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 10. chemcoplus.co.jp [chemcoplus.co.jp]
- 11. renyi.hu [renyi.hu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-Melphalan Optimization Hub: Reducing Racemization & Side Reactions
Technical Support & Troubleshooting Center
Status: Operational Subject: Fmoc-Melphalan (4-[bis(2-chloroethyl)amino]-L-phenylalanine) Coupling Optimization Audience: Peptide Chemists, Process Development Scientists
Introduction: The Melphalan Challenge
Fmoc-Melphalan presents a unique "double-threat" in solid-phase peptide synthesis (SPPS). Unlike standard amino acids, it carries a highly reactive nitrogen mustard group. This group introduces two critical failure modes during coupling:
-
Rapid Racemization: The electron-donating para-amino group increases the acidity of the
-proton, facilitating rapid deprotonation by bases and subsequent racemization via the oxazolone mechanism. -
Alkylation/Degradation: The nitrogen mustard is an electrophile designed to alkylate DNA. In synthesis, it can undergo intramolecular cyclization to form an aziridinium ion, leading to hydrolysis (hydroxymelphalan) or chlorination, destroying the pharmacophore.
This guide provides a base-minimized, neutral-pH workflow to preserve chiral integrity and chemical stability.
Module 1: The Mechanism of Failure
To solve the problem, we must visualize the enemy. The diagram below details the kinetic competition between productive coupling and the two primary degradation pathways.
Figure 1: Kinetic competition during Fmoc-Melphalan activation. Note that strong bases accelerate the red path (Racemization), while moisture accelerates the grey path (Degradation).
Module 2: Troubleshooting & FAQs
Q1: Why is my standard HBTU/DIPEA protocol causing >15% racemization?
A: HBTU and HATU require a base (DIPEA or NMM) to initiate activation.
-
The Cause: Melphalan's
-proton is exceptionally acidic due to the electronic effects of the phenyl ring substituents. In the presence of excess DIPEA (a strong base, pKa ~10-11), the proton is stripped rapidly, forming the achiral oxazolone intermediate before the amine can couple. -
The Fix: Switch to carbodiimide chemistry (DIC) which requires no base for activation.
Q2: Can I use Collidine (TMP) instead of DIPEA?
A: Yes, if you must use onium salts (HATU/HBTU).
-
The Logic: 2,4,6-Trimethylpyridine (Collidine) is a weaker (pKa ~7.4) and sterically hindered base.[1] It is sufficient to drive the activation but struggles to abstract the sterically shielded
-proton of the Melphalan. -
Recommendation: Use Collidine only if DIC/Oxyma fails. Maintain a ratio of 1:1 with the coupling reagent, never excess.
Q3: My Melphalan peak is splitting, but it’s not racemization. What is it?
A: This is likely chlorine hydrolysis .
-
The Mechanism: The nitrogen mustard group cyclizes to form an aziridinium ion, which then reacts with trace water in your DMF to form "Hydroxy-Melphalan" (one Cl replaced by OH).
-
The Fix: Use anhydrous DMF (freshly opened or dried over molecular sieves). Avoid pre-activation times longer than 2 minutes.
Q4: What is the best solvent system?
A: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Note: Avoid DCM for the coupling step if possible, as Melphalan solubility can be poor, leading to slow kinetics (which gives more time for racemization).
Module 3: The "Gold Standard" Optimization Protocol
This protocol uses a base-free activation strategy to minimize proton abstraction.
Reagents:
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Superior to HOBt for racemization suppression.
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow
| Step | Action | Critical Technical Note |
| 1. Preparation | Dissolve Fmoc-Melphalan (3.0 eq) and Oxyma Pure (3.0 eq) in min. volume of DMF.[5][6] | Do not add base. Keep solution cold (0°C) if possible. |
| 2. Activation | Add DIC (3.0 eq) to the mixture.[6] | Time Critical: Pre-activate for exactly 90-120 seconds . Longer times increase aziridinium risk. |
| 3. Coupling | Transfer activated solution immediately to the resin-bound amine. | Ensure resin is drained and ready before starting activation. |
| 4. Incubation | Agitate for 45–60 minutes at Room Temp. | Do not heat. Microwave heating (>40°C) drastically increases racemization for Melphalan. |
| 5. Washing | Drain and wash immediately with DMF (3x) then DCM (3x). | Removes unreacted mustard species that could hydrolyze. |
Comparative Data: Racemization Risk
| Coupling System | Base Used | Approx.[1][5][6][7][8][9][10] D-Isomer % | Risk Level |
| DIC / Oxyma | None | < 0.5% | Optimal |
| HATU / Collidine | Collidine | 1.0 - 3.0% | Manageable |
| HBTU / DIPEA | DIPEA | 5.0 - 15.0% | Critical Failure |
| PyBOP / NMM | NMM | 3.0 - 8.0% | High |
Module 4: Analytical Validation (QC)
You cannot fix what you cannot measure. Standard C18 HPLC often fails to separate L- and D-Melphalan isomers efficiently.
Recommended Method: Marfey’s Reagent or Chiral HPLC
-
Chiral Column: Use a Crownpak CR(+) or Chiralpak-IC column.
-
Mobile Phase: Perchloric acid (pH 1.5) or Hexane/IPA gradients (depending on column).
-
-
C18 Method (Indirect):
-
Use FDAA (Marfey's Reagent) derivatization on a small cleavage sample.
-
This converts enantiomers (L/D) into diastereomers, which separate easily on standard C18 columns.
-
References
-
Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Steinauer, R., et al. (1989). "Racemization of Fmoc-amino acids during solid-phase peptide synthesis." International Journal of Peptide and Protein Research.
-
Biotage Application Note. (2020). "Optimization of Cysteine and Histidine Coupling (Analogous to Melphalan)." Biotage Academy.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. uhs.nhs.uk [uhs.nhs.uk]
- 8. peptide.com [peptide.com]
- 9. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Profiling Fmoc-Melphalan Degradation via High-Resolution LC-MS
Executive Summary
Fmoc-Melphalan (Fmoc-4-[bis(2-chloroethyl)amino]-L-phenylalanine) is a critical building block in the solid-phase synthesis of peptide-drug conjugates (PDCs). However, its utility is compromised by the inherent instability of its nitrogen mustard moiety. Unlike standard amino acids, Fmoc-Melphalan undergoes rapid hydrolysis and cyclization even under mild conditions, leading to impurities that standard HPLC-UV methods often fail to resolve or identify.
This guide objectively compares High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) against standard HPLC-UV and Single-Quadrupole MS . We demonstrate that HR-LC-MS is not merely an alternative but the required standard for accurate impurity profiling, driven by its ability to detect non-chromophoric degradants and resolve isotopic fine structure.
The Degradation Landscape: Mechanisms of Instability
To accurately identify impurities, one must understand the "Why" behind the degradation. Fmoc-Melphalan suffers from two distinct instability vectors: the Fmoc group lability (base-sensitive) and the Nitrogen Mustard reactivity (nucleophile-sensitive).
The Aziridinium Ion Driver
The primary degradation pathway is the intramolecular cyclization of the chloroethyl group to form a reactive Aziridinium Ion . This intermediate is short-lived and rapidly reacts with water (hydrolysis) or chloride ions (re-chlorination).
-
Pathway A (Hydrolysis): Replacement of Chlorine with Hydroxyl groups (Monohydroxy- and Dihydroxy-Fmoc-Melphalan).
-
Pathway B (Dehydrochlorination): Elimination of HCl to form vinyl species.
-
Pathway C (Fmoc Loss): Premature cleavage of the Fmoc group, generating free Melphalan and Dibenzofulvene (DBF).
Visualization of Degradation Pathways
The following diagram maps the kinetic relationship between these species.
Figure 1: Kinetic degradation pathway of Fmoc-Melphalan. The red node represents the highly reactive transient intermediate that drives hydrolysis.
Comparative Methodology: Why HR-LC-MS?
The following table contrasts the performance of HR-LC-MS (e.g., Q-TOF or Orbitrap) against industry alternatives.
| Feature | HPLC-UV (254 nm) | Single Quad MS (Low Res) | HR-LC-MS (Q-TOF/Orbitrap) |
| Specificity | Low. Co-eluting peaks (e.g., isomers) are indistinguishable. | Medium. Separates by mass, but cannot distinguish isobaric interferences. | High. Resolves isotopes and exact mass (<5 ppm), distinguishing m/z 527.150 from 527.165. |
| Sensitivity | Medium. Limited by the extinction coefficient of the Fmoc group. | High. Good for known targets. | Ultra-High. Detects trace degradants (<0.05%) invisible to UV. |
| Structural ID | None. Requires reference standards for every peak. | Limited. Provides molecular weight only. | Comprehensive. MS/MS fragmentation fingerprints the structure (e.g., identifying where hydrolysis occurred). |
| Isotope Validation | None. | Basic. Can see Cl patterns but with low precision. | Definitive. Clearly resolves the |
Verdict: HPLC-UV is sufficient for routine purity checks (>98%), but HR-LC-MS is mandatory for stability studies and identifying unknown impurities during process development.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize in-situ degradation (a common artifact where the analysis method creates the impurities).
Sample Preparation (Critical Control Point)
-
Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid .[1][2][3]
-
Reasoning: The acidic pH stabilizes the nitrogen mustard group, preventing spontaneous hydrolysis during the run. Neutral or basic solvents will induce immediate degradation.
-
-
Temperature: Maintain autosampler at 4°C .
-
Reasoning: Melphalan hydrolysis is temperature-dependent. Room temperature analysis can induce ~1-2% degradation per hour.
-
-
Concentration: 0.1 mg/mL (minimizes dimer formation).
Instrument Parameters
-
Column: C18 (e.g., Waters BEH or Agilent Zorbax), 2.1 x 100 mm, 1.7 µm.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: Positive ESI Mode.
-
Source Temp: <350°C (Prevent thermal degradation).
-
Analytical Workflow Diagram
Figure 2: Optimized LC-MS workflow ensuring sample integrity and data validity.
Results & Discussion: Identifying the Fingerprints
When analyzing Fmoc-Melphalan (Chemical Formula:
The Chlorine Isotope Check (Self-Validation)
The presence of two chlorine atoms provides a distinct "fingerprint" that validates the peak is Melphalan-related.
-
Intact Fmoc-Melphalan: Shows a 9:6:1 ratio at M, M+2, and M+4 (due to
and natural abundance). -
Monohydroxy Degradant: Shows a 3:1 ratio (only one Cl atom remains).
-
Dihydroxy Degradant: No isotope pattern (standard Carbon isotope distribution only).
Key Degradant Table
| Compound | Theoretical m/z | Mass Shift ( | Chlorine Pattern | Interpretation |
| Fmoc-Melphalan | 527.150 | 0 | Yes (2 Cl) | Intact Target |
| Monohydroxy | 509.184 | -18 (Cl | Yes (1 Cl) | Hydrolysis (Stage 1) |
| Dihydroxy | 491.218 | -36 (2Cl | No | Hydrolysis (Stage 2) |
| Dehydro-Fmoc-Mel | 491.173 | -36 (HCl loss) | Yes (1 Cl) | Vinyl formation (Isobaric to Di-OH but different pattern!) |
| Fmoc-Dimer | ~1035 | 2M - HCl | Yes (3+ Cl) | Concentration too high |
Expert Insight: Note that Dihydroxy and Dehydro species have nearly identical masses (491 Da). Low-resolution MS cannot distinguish them. HR-MS separates them by exact mass (491.218 vs 491.173), and the isotope pattern confirms the presence of Chlorine in the Dehydro species.
References
-
Stability of Melphalan in Solution: Mehta, A. C., et al. "Stability of melphalan in infusion fluids." (Contextual validation of hydrolysis pathways).
-
LC-MS Profiling of Alkylating Agents: Vande Casteele, S., et al. "Analysis of novel melphalan hydrolysis products formed under isolated lung perfusion conditions using liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Fmoc Solid Phase Peptide Synthesis Mechanisms: Behrendt, R., et al. "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.
-
Impurity Profiling Methodologies: Rao, B.M., et al. "Simultaneous Determination of Melphalan and Its Process-Related Impurities."
Sources
Verifying the Integrity of Chloroethyl Groups Post-Synthesis: A Comparative Guide to Analytical Techniques
The 2-chloroethyl group (-CH₂CH₂Cl) is a cornerstone reactive moiety in modern medicinal chemistry, most notably for its role as a powerful alkylating agent in a variety of antineoplastic drugs.[1] Its efficacy is intrinsically linked to its precise chemical structure. The presence, placement, and stability of the chlorine atom are paramount for the desired pharmacological activity, as it facilitates the formation of key intermediates like aziridinium ions, which subsequently alkylate biological nucleophiles such as DNA.[1][2]
Post-synthesis, however, this reactive group is susceptible to a range of transformations, including hydrolysis, elimination (to form a vinyl group), or cyclization. Therefore, rigorous analytical verification is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety, efficacy, and batch-to-batch consistency of the active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structural integrity of the chloroethyl group. We will move beyond simple protocol recitation to explore the causality behind why a specific technique is chosen, what its data truly signifies, and how to build a self-validating system of analysis for your research and development needs.
A Triad of Analytical Assurance: NMR, MS, and HPLC
No single technique provides a complete picture. Instead, a multi-faceted approach leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) offers the most robust and reliable characterization.
-
NMR Spectroscopy: The gold standard for unambiguous structure elucidation. It provides definitive confirmation of the chloroethyl group's connectivity and electronic environment.
-
Mass Spectrometry: The definitive tool for confirming molecular weight and elemental composition. Its unique ability to reveal the isotopic signature of chlorine makes it indispensable.
-
HPLC: The workhorse for assessing purity and stability. It excels at separating the target compound from impurities and degradation products.
The relationship between these techniques is synergistic. HPLC separates components, while NMR and MS provide definitive identification.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
